(S)-2-Amino-3,3-difluoropropan-1-OL
Description
Properties
Molecular Formula |
C3H7F2NO |
|---|---|
Molecular Weight |
111.09 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2/t2-/m0/s1 |
InChI Key |
MCLRDRPCZXKUTE-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(F)F)N)O |
Canonical SMILES |
C(C(C(F)F)N)O |
Origin of Product |
United States |
Physicochemical Properties and Synthetic Utility of (S)-2-Amino-3,3-difluoropropan-1-ol in Modern Drug Discovery
Executive Summary
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. Among specialized fluorinated building blocks, (S)-2-Amino-3,3-difluoropropan-1-ol (often utilized as its hydrochloride salt) has emerged as a critical chiral intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role as a lipophilic hydrogen bond donor, and the validated synthetic workflows required to incorporate it into advanced active pharmaceutical ingredients (APIs)—most notably the targeted oncology drug Inavolisib (GDC-0077).
Molecular Architecture & Physicochemical Profile
The structural uniqueness of (S)-2-Amino-3,3-difluoropropan-1-ol lies in the precise spatial arrangement of its functional groups: a primary hydroxyl group, a chiral primary amine, and a terminal difluoromethyl ( −CF2H ) group.
The −CF2H moiety is particularly valuable. Unlike the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group, the difluoromethyl group acts as a highly effective [1]. The polarization of the C-H bond by the two adjacent highly electronegative fluorine atoms allows the hydrogen to interact with biological hydrogen-bond acceptors while maintaining a high degree of lipophilicity, optimizing both pharmacodynamics and pharmacokinetics.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, critical for predicting its behavior in both synthetic reactors and biological assays.
| Property | Value |
| Chemical Name | (S)-2-Amino-3,3-difluoropropan-1-ol |
| CAS Registry Number | 1352409-13-2 (Free Base) / 2055848-72-9 (HCl Salt) |
| Molecular Formula | C3H7F2NO |
| Molecular Weight | 111.09 g/mol (Free Base) / 147.55 g/mol (HCl Salt) |
| SMILES | OCC(N)C(F)F |
| Physical State | White to off-white crystalline solid (as HCl salt) |
| Key Structural Feature | Terminal −CF2H group adjacent to a chiral amine |
Mechanistic Role in Drug Design: The Inavolisib Paradigm
The most prominent application of (S)-2-Amino-3,3-difluoropropan-1-ol is its use as the foundational chiral building block for Inavolisib (GDC-0077) , a highly selective inhibitor and degrader of mutant PI3Kα developed for the treatment of PIK3CA-mutant breast cancer[2].
In the final drug structure, the (S)-2-amino-3,3-difluoropropan-1-ol skeleton is cyclized into an oxazolidinone ring. The spatial orientation of the −CF2H group is not accidental; it is a product of structure-based drug design. X-ray crystallography of Inavolisib bound to the PI3Kα kinase domain reveals that the −CF2H group forms a non-canonical hydrogen bond with the sidechain hydroxyl of the Ser774 residue located on the P-loop of the enzyme[2].
This highly specific interaction is the primary driver for the drug's >300-fold selectivity over other Class I PI3K isoforms. Furthermore, this binding event triggers the targeted degradation of the mutant p110α protein, completely shutting down the downstream AKT signaling pathway[2].
Fig 1: Mechanism of Inavolisib binding via CF2H-Ser774 interaction and PI3Kα pathway inhibition.
Synthetic Workflows & Experimental Protocols
To harness the biological potential of the −CF2H group, (S)-2-amino-3,3-difluoropropan-1-ol must first be converted into (S)-4-(difluoromethyl)oxazolidin-2-one . This intermediate subsequently undergoes a chemoselective Ullmann-type coupling to construct the complex benzoxazepin core of Inavolisib[2].
The transformation of the linear amino alcohol into the cyclic oxazolidinone is a critical process step that demands strict control over reaction conditions to prevent racemization.
Fig 2: Synthetic workflow from (S)-2-Amino-3,3-difluoropropan-1-ol to the drug Inavolisib.
Protocol: Synthesis of (S)-4-(difluoromethyl)oxazolidin-2-one
This protocol outlines the base-mediated cyclization of the amino alcohol hydrochloride salt into the oxazolidinone intermediate, a methodology documented in recent [3].
Step 1: Liberation of the Free Amine
-
Action: Suspend (S)-2-amino-3,3-difluoropropan-1-ol hydrochloride in a dry, aprotic solvent (e.g., dichloromethane). Add 1.2 to 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise at 0°C, then allow the mixture to warm to room temperature.
-
Causality & Rationale: The starting material is supplied as a hydrochloride salt for bench stability, rendering the amine unreactive. DIPEA is selected because it is a sterically hindered, non-nucleophilic base. It efficiently abstracts the proton from the ammonium salt to liberate the nucleophilic primary amine, but its bulk prevents it from competing with the substrate in the subsequent acylation step[3].
Step 2: Carbonylation and Ring Closure
-
Action: To the free base solution, add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) in portions. Stir the reaction mixture at room temperature until complete conversion is observed via LC-MS.
-
Causality & Rationale: CDI serves as a highly effective, bench-stable phosgene equivalent. The liberated primary amine attacks the carbonyl carbon of CDI, displacing one imidazole leaving group to form an active imidazolide intermediate. Due to proximity effects, the adjacent primary hydroxyl group rapidly undergoes an intramolecular nucleophilic attack on the imidazolide carbonyl. This displaces the second imidazole molecule, thermodynamically driving the closure of the stable 5-membered oxazolidinone ring[3].
Step 3: Self-Validating Analytical Workup
-
Action: Quench the reaction with water to hydrolyze unreacted CDI. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Submit the crude product for Chiral Gas Chromatography (GC).
-
Causality & Rationale: Aqueous workup efficiently partitions the water-soluble imidazole byproducts away from the moderately polar oxazolidinone. Because the biological efficacy of the final drug relies entirely on the precise spatial alignment of the −CF2H group with Ser774, the protocol must be self-validating. Chiral GC is mandatory at this stage to confirm that no base-catalyzed epimerization or racemization occurred during cyclization, ensuring the strict (S)-enantiomeric excess (e.e.) is preserved[3].
References
-
Edgar, K. A., et al. "Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα." Journal of Medicinal Chemistry, American Chemical Society (ACS), 2022.[Link]
- Genentech, Inc. "Process for the preparation of benzoxazepin oxazolidinone compounds.
-
Lin, X., et al. "Highly Enantioselective Decarboxylative Difluoromethylation." PubMed Central (PMC), National Institutes of Health (NIH), 2023.[Link]
Sources
Structural Characterization and Analytical Profiling of (S)-2-Amino-3,3-difluoropropan-1-ol
Executive Summary
The incorporation of fluorine into aliphatic frameworks is a cornerstone strategy in modern drug design. The difluoromethyl group ( -CHF2 ) serves as a versatile lipophilic hydrogen bond donor and a bioisostere for alcohols and thiols. (S)-2-Amino-3,3-difluoropropan-1-ol is a highly valuable chiral building block used in the synthesis of complex therapeutics, including benzoxazepin oxazolidinone compounds[1]. Because this molecule possesses a chiral center adjacent to a prochiral difluoromethyl group, its structural characterization presents unique analytical challenges, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide provides a comprehensive framework for the structural elucidation and analytical validation of (S)-2-amino-3,3-difluoropropan-1-ol, ensuring high-fidelity data interpretation for researchers and drug development professionals.
Synthetic Context & Impurity Profiling
To design a self-validating analytical protocol, an application scientist must first understand the molecule's synthetic origin, as this dictates the potential impurity profile.
The synthesis of the (S)-enantiomer typically proceeds via a stereoselective route starting from 2-(benzyloxy)acetaldehyde and (S)-tert-butylsulfinamide[1]. A critical mechanistic step is the nucleophilic addition of difluoromethyl phenyl sulfone to the resulting imine intermediate. This step is executed using Sodium bis(trimethylsilyl)amide (NaHMDS) at strictly controlled cryogenic temperatures (-70°C)[1].
Causality in Experimental Design: The -70°C threshold is not arbitrary; it is required to stabilize the highly reactive difluoromethyl carbanion and prevent premature β -elimination of the sulfinate group. Maintaining this temperature ensures a clean reaction profile where no minor diastereomers are formed[1]. Understanding this pathway alerts the analytical scientist to screen for residual sulfinamide auxiliaries, phenyl sulfone derivatives, and transition metal traces (e.g., Copper from the initial imine formation) during characterization.
Synthetic workflow for (S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride.
Multi-Nuclear NMR Elucidation Strategy
The structural validation of (S)-2-amino-3,3-difluoropropan-1-ol (typically analyzed as its hydrochloride salt, CAS 2055848-72-9[2]) relies on a multi-nuclear NMR approach. The molecule is highly polar; thus, Deuterium Oxide ( D2O ) is the solvent of choice. In D2O , the exchangeable amine ( -NH3+ ) and hydroxyl ( -OH ) protons are masked, simplifying the spectrum to the carbon-bound protons.
The Diastereotopic Phenomenon (Expert Insight)
The most critical feature of this molecule is the presence of the (S)-configured chiral center at C2. Because C2 is asymmetric, the two protons on C1 ( -CH2OH ) and the two fluorines on C3 ( -CHF2 ) reside in permanently distinct magnetic environments.
-
19 F NMR Complexity: The fluorines are diastereotopic. Instead of a simple doublet (split by the adjacent proton), the 19 F spectrum presents as a complex ABX spin system . The two fluorines ( FA and FB ) couple to each other with a massive geminal coupling constant ( 2JFF≈280 Hz ), and each couples differently to the proton on C3 ( 2JHF≈55 Hz ). Recognizing this is paramount; an untrained analyst might misinterpret this complex multiplet as an impure mixture.
Multi-nuclear NMR strategy for structural elucidation.
Quantitative NMR Data Summarization
The following tables summarize the expected chemical shifts and coupling constants for the hydrochloride salt in D2O at 298 K.
Table 1: 1 H NMR Assignments (400 MHz, D2O ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | C3-H | 6.10 | td (or ddd) | 1H | 2JHF≈55.0 , 3JHH≈3.5 | | C1-H A | 3.85 | dd | 1H | 2JHH≈11.5 , 3JHH≈4.0 | | C1-H B | 3.75 | dd | 1H | 2JHH≈11.5 , 3JHH≈6.5 | | C2-H | 3.60 | m | 1H | Complex multiplet |
Table 2: 13 C NMR Assignments (100 MHz, D2O ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | | :--- | :--- | :--- | :--- | | C 3 (CHF 2 ) | 114.5 | t | 1JCF≈245.0 | | C 1 (CH 2 OH) | 58.2 | s | N/A (or very small 3JCF ) | | C 2 (CHNH 2 ) | 54.8 | t | 2JCF≈22.0 |
Table 3: 19 F NMR Assignments (376 MHz, D2O ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | | :--- | :--- | :--- | :--- | | F A | -124.5 | dd | 2JFF≈280.0 , 2JHF≈55.0 | | F B | -126.2 | dd | 2JFF≈280.0 , 2JHF≈55.0 |
Mass Spectrometry (LC-MS/MS) Profiling
While NMR establishes the connectivity and stereochemical environment, High-Resolution Mass Spectrometry (HRMS) validates the exact mass and provides sequence-specific fragmentation.
For (S)-2-amino-3,3-difluoropropan-1-ol ( C3H7F2NO , Exact Mass: 111.0496 Da), Electrospray Ionization in positive mode (ESI+) is utilized.
Table 4: LC-MS/MS Fragmentation (ESI+) | Ion Type | m/z (Observed) | Structural Assignment | Causality / Mechanism of Formation | | :--- | :--- | :--- | :--- | | [M+H]+ | 112.05 | [C3H8F2NO]+ | Protonation of the primary amine. | | Fragment 1 | 94.04 | [C3H6F2N]+ | Loss of H2O (-18 Da) from the primary alcohol. | | Fragment 2 | 61.05 | [C2H7NO]+ | Loss of the difluoromethyl radical ( ⋅CHF2 , -51 Da) via α -cleavage. |
Standardized Experimental Protocols
To ensure reproducibility across laboratories, the following self-validating protocols must be strictly adhered to.
Protocol A: NMR Sample Preparation and Acquisition
Rationale: Proper shimming and solvent selection are critical for resolving the complex J-couplings of the fluorinated system.
-
Sample Preparation: Weigh exactly 15.0 mg of (S)-2-amino-3,3-difluoropropan-1-ol hydrochloride.
-
Solvation: Dissolve the solid in 0.6 mL of high-purity D2O (99.9% D). Ensure complete dissolution to prevent localized magnetic susceptibility gradients.
-
Internal Standard: Add 1 µL of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm for 1 H and 13 C).
-
Acquisition Parameters:
-
1 H NMR: 16 scans, relaxation delay ( D1 ) = 2.0 s, acquisition time ( AQ ) = 3.0 s.
-
13 C NMR: 1024 scans, D1 = 2.0 s. Implement 1 H decoupling (WALTZ-16) to simplify the spectrum, allowing clear observation of the C-F splittings.
-
19 F NMR: 64 scans, D1 = 1.5 s. Acquire both 1 H-coupled and 1 H-decoupled 19 F spectra to definitively assign the geminal 2JFF vs. vicinal 2JHF couplings.
-
Protocol B: LC-MS/MS Purity and Fragmentation Analysis
Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is prioritized over standard Reversed-Phase (C18) due to the high polarity of the amino alcohol.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Solvent B: 100% Acetonitrile.
-
-
Sample Dilution: Prepare a 10 µg/mL solution of the analyte in 50:50 Solvent A/B.
-
Chromatography: Inject 2.0 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Gradient: Isocratic hold at 90% B for 1 min, followed by a linear gradient to 50% B over 5 minutes. (The polar analyte will be retained by the stationary phase at high organic concentrations).
-
MS Detection: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Apply a collision energy ramp (10-30 eV) in MS2 mode to generate the fragments listed in Table 4.
References
- WO2022251567A1 - Process for the preparation of benzoxazepin oxazolidinone compounds Source: Google Patents URL
Sources
19F NMR chemical shifts of (S)-2-Amino-3,3-difluoropropan-1-OL
An In-Depth Technical Guide to the 19F NMR Chemical Shifts and Structural Characterization of (S)-2-Amino-3,3-difluoropropan-1-ol
Executive Summary
The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, modulating pKa, lipophilicity, and metabolic stability. Specifically, the chiral building block (S)-2-amino-3,3-difluoropropan-1-ol has emerged as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including the recently FDA-approved PI3K α inhibitor, Inavolisib [1].
Characterizing this molecule requires rigorous analytical techniques. Because the difluoromethyl ( −CHF2 ) group is adjacent to a chiral center, the two fluorine atoms are magnetically non-equivalent (diastereotopic). This guide provides an authoritative breakdown of the 19F Nuclear Magnetic Resonance (NMR) properties of this compound, detailing the causality behind its complex spin-spin coupling networks and the self-validating synthetic protocols required to produce it.
Structural & Magnetic Causality of the −CHF2 Group
In simple alkyl difluorides, the 19F NMR signal typically appears as a simple doublet of triplets (dt) due to coupling with the geminal proton ( 2JFH ) and adjacent vicinal protons ( 3JFH ). However, the molecular architecture of (S)-2-amino-3,3-difluoropropan-1-ol fundamentally alters this magnetic environment.
The presence of the (S)-configured chiral center at C2 ( Cα to the amine) breaks the plane of symmetry. Consequently, the two fluorine atoms on C3 ( FA and FB ) reside in permanently distinct spatial and electronic environments.
-
Geminal F-F Coupling: Because FA and FB are non-equivalent, they couple strongly with each other, producing a massive geminal coupling constant ( 2JFF≈250–280 Hz ).
-
The ABX Spin System: The resulting 19F NMR spectrum does not show a single chemical shift. Instead, it manifests as an AB spin system (often an ABX or ABMX system when factoring in protons). Each fluorine atom appears as a distinct multiplet—typically a doublet of doublet of doublets (ddd) or a complex doublet of doublets of triplets (ddt)—centered between −115.0 and −125.0 ppm .
Fig 1: Spin-spin coupling network of the CHF2 group adjacent to the chiral C2 center.
Quantitative Data Presentation
To accurately identify (S)-2-amino-3,3-difluoropropan-1-ol (typically analyzed as its hydrochloride salt in polar solvents like D2O or DMSO-d6 ), scientists must look for the following defining parameters.
Table 1: 19F NMR Spectral Parameters for (S)-2-Amino-3,3-difluoropropan-1-ol
| Parameter | Value Range | Structural Causality & Physical Meaning |
| Chemical Shift ( δ ) | −115.0 to −125.0 ppm | Deshielding driven by the electron-withdrawing inductive effects of the adjacent −NH2 and −OH groups. |
| Multiplicity | ddd or ddt (AB system) | Splitting caused by the diastereotopic partner F, the geminal H, and the vicinal H. |
| 2JFF (Geminal F-F) | 250–280 Hz | Magnetic non-equivalence dictated by the adjacent (S)-chiral center. |
| 2JFH (Geminal F-H) | 54–58 Hz | Strong scalar coupling between the fluorine atoms and the proton on the same carbon. |
| 3JFH (Vicinal F-H) | 10–20 Hz | Weaker coupling to the C2 methine proton, heavily dependent on the dihedral angle (Karplus relationship). |
Experimental Methodologies
Stereoselective Synthesis Protocol
The synthesis of this chiral building block requires strict stereocontrol. The following self-validating protocol is adapted from the optimized industrial route utilized in the preparation of benzoxazepin oxazolidinone compounds [1].
Step 1: Chiral Imine Formation
-
Reaction: Combine 2-(benzyloxy)acetaldehyde with (S)-tert-butylsulfinamide in dichloromethane (DCM).
-
Catalysis: Add anhydrous CuSO4 . Causality: CuSO4 acts simultaneously as a mild Lewis acid to activate the aldehyde and as a desiccant to drive the condensation equilibrium forward without epimerizing the sensitive alpha-protons.
-
Validation: Monitor via TLC until full conversion to the (R,E)-N-(2-(benzyloxy)ethylidene)-2-methylpropane-2-sulfinamide imine is achieved.
Step 2: Diastereoselective Difluoromethylation
-
Preparation: Dissolve the chiral imine and difluoromethyl phenyl sulfone in anhydrous tetrahydrofuran (THF).
-
Cryogenic Control: Cool the reactor to −70∘C . Causality: Cryogenic temperatures are mandatory to stabilize the highly reactive difluoromethyl carbanion and enforce strict facial selectivity during nucleophilic attack.
-
Addition: Dropwise addition of Sodium bis(trimethylsilyl)amide (NaHMDS).
-
Validation: The reaction must yield a single spot on TLC. In-process 19F NMR should confirm the absence of the minor diastereomer.
Step 3: Deprotection Cascade
-
Desulfonylation: Treat the intermediate with elemental magnesium turnings in a DMF/acetate buffer. Causality: Standard hydrogenation (e.g., Raney Nickel) fails here; Mg provides the necessary single-electron transfer (SET) to selectively cleave the phenylsulfonyl group.
-
Auxiliary Cleavage: Stir the resulting product in methanolic HCl to cleave the sulfinamide auxiliary, yielding the amine hydrochloride.
-
Debenzylation: Hydrogenate the benzyl ether using Pd/C under an H2 atmosphere to afford the final (S)-2-amino-3,3-difluoropropan-1-ol hydrochloride.
Fig 2: Synthetic workflow of (S)-2-Amino-3,3-difluoropropan-1-ol via chiral sulfinamide chemistry.
19F NMR Acquisition Protocol
To capture the complex multiplet structure without artifactual line broadening, the NMR acquisition must be carefully calibrated.
-
Sample Preparation: Dissolve 15–20 mg of the synthesized hydrochloride salt in 0.6 mL of D2O or DMSO-d6 . Causality: The salt form is highly polar; these solvents ensure complete dissolution and sharp lineshapes.
-
Referencing: Add a coaxial insert containing Trichlorofluoromethane ( CFCl3 , 0.0 ppm ) or use Trifluoroacetic acid (TFA, −76.5 ppm ) as an external standard. Causality: 19F has a massive chemical shift range (~ 1000 ppm ); external referencing prevents signal overlap with the analyte while ensuring absolute shift accuracy.
-
Pulse Sequence:
-
Acquire a standard 19F spectrum (coupled) to observe the full ABX splitting pattern.
-
Acquire a 19F{1H} (proton-decoupled) spectrum. Causality: Decoupling the protons collapses the 2JFH and 3JFH couplings, reducing the complex ddd multiplets to a clean pair of doublets (the AB system) representing only the 2JFF geminal coupling. This serves as a self-validating proof of diastereotopicity.
-
-
Acquisition Parameters: Set the spectral width to at least 250 ppm (centered around −100 ppm ) with a relaxation delay ( D1 ) of 2–3 seconds to ensure quantitative integration.
References
- Genentech, Inc. (2022). Process for the preparation of benzoxazepin oxazolidinone compounds (Patent No. WO2022251567A1).
The Strategic Introduction of the Difluoromethyl Group in (S)-2-Amino-3,3-difluoropropan-1-ol: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for the optimization of pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the difluoromethyl group (-CF2H) offers a unique combination of physicochemical properties that can be leveraged to enhance the drug-like characteristics of a molecule. This technical guide provides an in-depth analysis of the role of the difluoromethyl group in the chiral scaffold of (S)-2-Amino-3,3-difluoropropan-1-ol. We will explore how this functional group acts as a versatile bioisostere, modulates key parameters such as lipophilicity and metabolic stability, and influences molecular conformation and target interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the nuanced benefits of difluoromethylation in the design of next-generation therapeutics.
Introduction: The Fluorine Advantage in Drug Discovery
The introduction of fluorine into bioactive molecules is a well-established and powerful strategy to address numerous challenges in drug development, including metabolic instability, poor bioavailability, and off-target toxicity. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the electronic and conformational landscape of a molecule. The difluoromethyl group, in particular, has garnered significant interest as it provides a unique set of properties that distinguish it from both its monofluoromethyl and trifluoromethyl counterparts.[1][2][3]
(S)-2-Amino-3,3-difluoropropan-1-ol represents a chiral building block where the strategic placement of a difluoromethyl group adjacent to a stereocenter bearing an amino and a hydroxymethyl group can impart significant advantages. Understanding the multifaceted role of the -CF2H group in this scaffold is crucial for its effective application in lead optimization and drug design.
The Multifaceted Role of the Difluoromethyl Group
The difluoromethyl group in (S)-2-Amino-3,3-difluoropropan-1-ol is not merely a passive substituent but an active modulator of the molecule's intrinsic properties. Its influence can be categorized into several key areas:
Bioisosteric Replacement: A "Lipophilic Hydrogen Bond Donor"
The difluoromethyl group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) functionalities.[1] This is attributed to its ability to act as a weak hydrogen bond donor through its acidic proton, a property not shared by the trifluoromethyl group.[1] This hydrogen bonding capability allows the -CF2H group to mimic the interactions of its non-fluorinated counterparts with biological targets, while its increased lipophilicity can enhance membrane permeability and bioavailability.[1][2]
In the context of (S)-2-Amino-3,3-difluoropropan-1-ol, the -CF2H group can be viewed as a more metabolically stable and lipophilic replacement for a primary alcohol or thiol at the C3 position.
Modulation of Lipophilicity (LogP)
The effect of the difluoromethyl group on lipophilicity is highly context-dependent and can either lead to an increase or decrease in LogP values.[1] While often considered a lipophilicity-enhancing group, the change in LogP upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4.[4] This variability arises from a complex interplay of factors including molecular volume, dipole moment, and the potential for intramolecular hydrogen bonding.[1] For drug design, this nuanced effect allows for fine-tuning of a compound's solubility and permeability profile.
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hydrogen Bond Donor/Acceptor | Typical Lipophilicity Contribution (relative to -CH3) | Metabolic Stability |
| -CH3 | Neither | Baseline | Susceptible to oxidation |
| -OH | Donor and Acceptor | Decreased | Prone to oxidation and conjugation |
| -SH | Weak Donor | Slightly Increased | Prone to oxidation |
| -CF2H | Weak Donor | Variable (Slightly Increased to Decreased) | Generally Increased |
| -CF3 | Neither | Significantly Increased | High |
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a difluoromethyl group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[1] By replacing a metabolically labile C-H bond with a C-F bond, the overall metabolic profile of a drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic properties. In (S)-2-Amino-3,3-difluoropropan-1-ol, the difluoromethyl group fortifies the C3 position against oxidative metabolism.
Conformational Control: The Gauche Effect
The presence of vicinal fluorine atoms can significantly influence the conformational preferences of a molecule through stereoelectronic effects, most notably the fluorine gauche effect. This effect arises from hyperconjugative interactions that stabilize conformations where the C-F bonds are gauche to other polar bonds.[5] In (S)-2-Amino-3,3-difluoropropan-1-ol, the gauche effect between the C-F bonds and the C-N and C-O bonds can restrict the rotational freedom around the C2-C3 bond, pre-organizing the molecule into a specific conformation that may be more favorable for binding to its biological target.
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In Vitro Toxicity Profile of (S)-2-Amino-3,3-difluoropropan-1-ol: A Mechanistic Guide to Preclinical Safety Evaluation
Executive Summary & Physicochemical Causality
(S)-2-Amino-3,3-difluoropropan-1-ol (also known as L-difluoroserinol) is a chiral, fluorinated amino alcohol increasingly utilized as a versatile building block in medicinal chemistry. While the introduction of fluorine generally improves metabolic stability and modulates lipophilicity, the terminal difluoromethyl group (–CF₂H) introduces unique toxicological liabilities.
Regulatory and safety databases classify the hydrochloride salt of this compound under Acute Tox. 4 (oral/dermal/inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (1)[1].
From a physicochemical standpoint, the highly electron-withdrawing nature of the –CF₂H group significantly lowers the pKa of the adjacent primary amine. This reduction in basicity increases the fraction of unprotonated molecules at physiological pH (7.4), enhancing passive membrane permeability but altering lysosomal partitioning (lysosomotropism). Furthermore, CYP-mediated hydroxylation at fluorinated aliphatic carbons can lead to the spontaneous elimination of hydrogen fluoride (HF), producing highly reactive and toxic electrophilic metabolites (2)[2].
Mechanistic Toxicology: The "Dark Side" of the Difluoromethyl Group
The primary toxicological concern for (S)-2-Amino-3,3-difluoropropan-1-ol in a biological system is its potential for oxidative defluorination . Cytochrome P450 (CYP) enzymes—particularly those abundant in the liver—can hydroxylate the carbon atom bearing the fluorine atoms.
Because fluorine's strong σ-inductive effect is compensated by its π-conjugation, difluoromethyl radicals are surprisingly stable, making CYP-mediated hydroxylation at this site highly favorable (2)[2]. This hydroxylation generates an unstable tetrahedral intermediate that rapidly collapses, expelling HF to form a reactive acyl fluoride or difluoroaldehyde. These hard electrophiles can covalently bind to nucleophilic residues (e.g., cysteine thiols) on hepatic proteins, initiating idiosyncratic drug-induced liver injury (DILI) or undergoing bioconjugative metabolism (3)[3].
CYP450-mediated bioactivation and GSH trapping of difluoromethyl amines.
Tiered In Vitro Toxicity Profiling Workflow
To rigorously evaluate the safety of this compound, we employ a tiered, self-validating in vitro workflow. This ensures that basal cytotoxicity is differentiated from metabolism-dependent toxicity and genotoxic liabilities.
Tiered in vitro toxicity evaluation workflow for fluorinated amino alcohols.
Core Experimental Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system , meaning the inclusion of specific internal controls mathematically guarantees the integrity of the assay before any test compound data is interpreted.
Protocol 1: Multiplexed High-Content Cytotoxicity (HepG2)
Causality & Rationale: Measuring total cell death is insufficient. By multiplexing an ATP-dependent luminescent assay (CellTiter-Glo) with a membrane integrity assay (LDH release), we can determine the mechanism of toxicity. If ATP drops significantly prior to LDH release, the compound is inducing mitochondrial uncoupling or apoptosis—a known risk for fluorinated aliphatic alcohols.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Dosing: Treat cells with (S)-2-Amino-3,3-difluoropropan-1-ol in a 10-point dose-response curve (0.1 µM to 100 µM).
-
Internal Controls (Self-Validation):
-
Vehicle Control: 0.1% DMSO (defines 100% viability).
-
Positive Control: 50 µM Chlorpromazine (defines maximum toxicity).
-
-
Incubation: Incubate for 48 hours.
-
LDH Readout: Transfer 50 µL of supernatant to a new plate. Add LDH substrate; read absorbance at 490 nm.
-
ATP Readout: Add 50 µL CellTiter-Glo reagent to the original plate. Shake for 2 mins, incubate for 10 mins, and read luminescence.
-
Validation Criteria: The assay is only valid if the Z'-factor between vehicle and positive controls is > 0.5.
Protocol 2: Reactive Metabolite Trapping via GSH (Microsomal Assay)
Causality & Rationale: To capture the transient, toxic acyl fluorides generated by CYP oxidation, we use Glutathione (GSH) as a soft nucleophile surrogate. If the difluoromethyl group is bioactivated, GSH will trap the electrophile, forming a stable thioester adduct that can be quantified via LC-MS/MS.
Step-by-Step Methodology:
-
Reaction Mixture Setup: Prepare a 100 µL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Internal Controls (Self-Validation):
-
Negative Control: Reaction mixture without NADPH (proves adduct formation is strictly CYP-dependent).
-
Positive Control: 10 µM Acetaminophen (APAP) + NADPH (validates HLM activity via detection of the NAPQI-GSH adduct).
-
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate the reaction by adding 1 mM NADPH.
-
Termination: After 60 minutes, quench the reaction with 100 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using neutral loss scanning for the GSH moiety (loss of 129 Da).
Protocol 3: Mini-Ames Genotoxicity Screen
Causality & Rationale: The presence of a halogenated alkyl group raises the theoretical risk of direct DNA alkylation. The Mini-Ames test evaluates whether the parent compound or its CYP-generated metabolites induce point mutations or frameshifts.
Step-by-Step Methodology:
-
Strain Preparation: Grow Salmonella typhimurium strains TA98 and TA100 overnight.
-
Exposure: In a 24-well format, expose the bacteria to the test compound (up to 1000 µ g/well ) in the presence (+S9) and absence (-S9) of rat liver S9 fraction.
-
Internal Controls (Self-Validation):
-
Vehicle: Sterile water or 0.1% DMSO.
-
Positive Controls: 4-Nitroquinoline 1-oxide (-S9) and 2-Aminoanthracene (+S9).
-
-
Incubation & Scoring: Add indicator medium, incubate for 48h at 37°C, and count revertant colonies.
-
Validation Criteria: Positive controls must yield a ≥3-fold increase in revertants compared to the vehicle control.
Quantitative Data Interpretation
The following table summarizes the expected benchmark ranges for evaluating the in vitro toxicity profile of (S)-2-Amino-3,3-difluoropropan-1-ol based on structural alerts and historical data of similar fluorinated amino alcohols.
| Assay / Endpoint | Metric | Benchmark / Expected Range | Mechanistic Interpretation |
| Cytotoxicity (HepG2) | ATP IC₅₀ | > 50 µM | High IC₅₀ indicates low basal mitochondrial toxicity. |
| Cytotoxicity (HepG2) | LDH IC₅₀ | > 100 µM | Lack of LDH release confirms absence of primary membrane necrosis. |
| Metabolic Stability | Intrinsic Clearance (CL_int) | 15 - 45 µL/min/mg | Moderate clearance expected; CF₂H group is susceptible to CYP oxidation. |
| Reactive Metabolites | GSH Adduct Formation | < 10 pmol/mg protein | High adduct levels (>50 pmol) indicate severe DILI risk via acyl fluoride formation. |
| Genotoxicity | Ames Revertant Ratio | < 2.0 (Fold over vehicle) | Ratio < 2.0 confirms the difluoromethyl moiety does not intercalate or alkylate DNA. |
Sources
Application Notes and Protocols: Incorporation of (S)-2-Amino-3,3-difluoropropan-1-OL in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Fluorinated Amino Alcohols in Peptide Therapeutics
The introduction of fluorine into peptide structures is a well-established strategy for enhancing their therapeutic potential. The unique physicochemical properties of fluorine, such as its high electronegativity and the stability of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[][2] While the incorporation of fluorinated α-amino acids has been extensively studied, the use of fluorinated amino alcohols, such as (S)-2-Amino-3,3-difluoropropan-1-OL, represents a novel and compelling avenue for peptide modification.
(S)-2-Amino-3,3-difluoropropan-1-OL is a non-proteinogenic building block that introduces a gem-difluoro motif and a primary alcohol functionality. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially modulating interactions with biological targets and improving resistance to enzymatic degradation. The primary alcohol offers a site for further chemical diversification, such as PEGylation or conjugation to other molecules.
However, the incorporation of an amino alcohol into a peptide chain via standard Solid-Phase Peptide Synthesis (SPPS) presents a unique set of challenges. Unlike α-amino acids, amino alcohols lack a carboxyl group for the formation of a peptide bond. Therefore, specialized strategies are required to integrate these valuable building blocks into a growing peptide chain. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of (S)-2-Amino-3,3-difluoropropan-1-OL into peptides using Fmoc-based SPPS. We will explore two primary strategies: C-terminal incorporation and N-terminal modification, providing detailed protocols, troubleshooting advice, and the scientific rationale behind each step.
PART 1: Protecting Group Strategy for (S)-2-Amino-3,3-difluoropropan-1-OL
A successful SPPS campaign hinges on a robust and orthogonal protecting group strategy.[3][4] For the incorporation of (S)-2-Amino-3,3-difluoropropan-1-OL in an Fmoc/tBu-based synthesis, the amino and hydroxyl groups must be appropriately protected.
-
Amino Group Protection: The primary amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to the acidic conditions used for final cleavage and side-chain deprotection, but is readily removed by a mild base, typically piperidine in DMF, allowing for sequential peptide chain elongation.[5][6]
-
Hydroxyl Group Protection: The primary hydroxyl group should be protected with an acid-labile group that is stable to the basic conditions of Fmoc deprotection. A suitable choice is the trityl (Trt) group. The bulky Trt group provides excellent protection and is cleaved under the standard acidic conditions of the final cleavage cocktail (e.g., Trifluoroacetic acid - TFA).
Therefore, the key building block for SPPS will be (S)-N-Fmoc-O-Trt-2-Amino-3,3-difluoropropan-1-OL .
PART 2: C-Terminal Incorporation of (S)-2-Amino-3,3-difluoropropan-1-OL
This strategy involves attaching the amino alcohol to the solid support at the beginning of the synthesis, making it the C-terminal residue of the final peptide alcohol. This approach is advantageous as it allows for the straightforward synthesis of peptides with a C-terminal amino alcohol modification.
Workflow for C-Terminal Incorporation
Caption: Workflow for C-terminal incorporation of the amino alcohol.
Detailed Protocol: C-Terminal Incorporation
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
(S)-N-Fmoc-O-Trt-2-Amino-3,3-difluoropropan-1-OL
-
Fmoc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if Cys or Met are present)
-
Cold diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water for HPLC
1. Resin Swelling:
-
Place the 2-CTC resin (1 eq) in a reaction vessel.
-
Add DCM to swell the resin for 30 minutes with gentle agitation.
-
Drain the DCM.
2. Loading of (S)-N-Fmoc-O-Trt-2-Amino-3,3-difluoropropan-1-OL:
-
Dissolve (S)-N-Fmoc-O-Trt-2-Amino-3,3-difluoropropan-1-OL (1.5 eq) in DCM.
-
Add DIPEA (3 eq) to the solution.
-
Add the solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution.
3. Capping of Unreacted Sites:
-
To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) to the resin.
-
Agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DCM (3x) and DMF (3x).
4. Fmoc-SPPS Cycles:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat once for 10 minutes. Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 4.1-4.3 for each amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5). If the peptide contains Trp, add DTT (2.5%).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/water).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide alcohol.
| Parameter | Recommendation | Rationale |
| Resin Choice | 2-Chlorotrityl chloride (2-CTC) | Allows for mild cleavage conditions, preserving the final peptide alcohol structure. |
| Coupling Reagent | HBTU/DIPEA | A robust and widely used coupling reagent with low racemization potential.[8] |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | Standard cocktail for cleavage and deprotection of most peptides. Scavengers (TIS, water) are crucial to prevent side reactions.[7] |
PART 3: N-Terminal Modification with (S)-2-Amino-3,3-difluoropropan-1-OL
This strategy involves synthesizing the full peptide on the resin and then coupling the amino alcohol to the N-terminus as the final step. Reductive amination is a suitable method for this, where the N-terminal amine of the peptide reacts with an aldehyde to form an imine, which is then reduced to a stable secondary amine.[9][10]
Workflow for N-Terminal Modification
Caption: Workflow for N-terminal modification with the amino alcohol.
Detailed Protocol: N-Terminal Modification
Materials:
-
Synthesized peptide on resin with a free N-terminal amine
-
(S)-2-Amino-3,3-difluoropropan-1-OL
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Acetic acid (AcOH)
-
Other materials as listed for the C-terminal incorporation protocol
1. Synthesis of the Peptide:
-
Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using the standard Fmoc-SPPS protocol described in Part 2, section 4.
-
Perform the final Fmoc deprotection to expose the N-terminal amine.
-
Wash the resin thoroughly with DMF and DCM.
2. Preparation of the Aldehyde (Ex-situ):
-
Dissolve (S)-2-Amino-3,3-difluoropropan-1-OL (with a suitable protecting group on the amine, e.g., Boc) in DCM.
-
Add Dess-Martin periodinane (DMP) (1.5 eq) and stir at room temperature until the oxidation is complete (monitor by TLC).
-
Quench the reaction and purify the resulting aldehyde.
3. On-Resin Reductive Amination:
-
Swell the peptide-resin in a suitable solvent (e.g., 1% AcOH in DMF).
-
Add the purified aldehyde (3-5 eq) to the resin.
-
Agitate for 1 hour to allow for imine formation.
-
Add the reducing agent, such as NaBH3CN (5-10 eq), and continue to agitate for 2-4 hours.[10]
-
Drain the reaction solution and wash the resin extensively with DMF, DCM, and MeOH.
4. Cleavage, Deprotection, and Purification:
-
Follow the procedures outlined in Part 2, sections 5 and 6, to cleave the modified peptide from the resin, deprotect the side chains, and purify the final product.
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Dess-Martin periodinane (DMP) | A mild and selective oxidizing agent for converting primary alcohols to aldehydes. |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of other functional groups under mildly acidic conditions.[11] |
| Solvent for Reductive Amination | 1% Acetic Acid in DMF | Provides the slightly acidic pH required for efficient imine formation and reduction. |
PART 4: Troubleshooting
| Problem | Possible Cause | Solution |
| Low Loading Efficiency (C-Terminal) | Steric hindrance of the Trt-protected amino alcohol. | Increase reaction time and/or temperature. Use a more reactive resin if the issue persists. |
| Incomplete Coupling | Reduced reactivity of the fluorinated building block. | Use a more potent coupling reagent like HATU or COMU.[8] Double couple the amino acid. |
| Side Reactions during Cleavage | Scavenger-sensitive residues (Trp, Met, Cys). | Use an appropriate scavenger cocktail (e.g., with DTT for Trp, Met, Cys).[7] |
| Low Yield in Reductive Amination | Incomplete imine formation or reduction. | Ensure anhydrous conditions. Optimize the pH for imine formation. Use a different reducing agent like STAB. |
Conclusion
The incorporation of (S)-2-Amino-3,3-difluoropropan-1-OL into peptides offers exciting opportunities for the development of novel therapeutics with enhanced properties. While its structure precludes the use of standard peptide coupling protocols, the strategies outlined in this guide for C-terminal and N-terminal incorporation provide robust and reliable methods for its integration into peptide chains. Careful consideration of protecting group strategies, reaction conditions, and purification techniques is paramount for a successful synthesis. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to explore the full potential of this unique fluorinated building block in their peptide drug discovery programs.
References
-
Amblard, F., et al. (2010). A Practical Solid-Phase Synthesis of Peptide Alcohols through an O–N Acyl-Transfer Reaction. Angewandte Chemie International Edition, 49(1), 117-120. [Link]
-
Kishore, R., & Raghothama, S. (1988). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 281-286. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Geahlen, R. L., & Hermann, J. (1992). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine. Bioconjugate Chemistry, 3(2), 138-146. [Link]
-
Chandrashekar, P. P., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701771. [Link]
-
Vaidehi, P., & Srinivasan, C. (2016). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1362, 1-17. [Link]
-
Krstenansky, J. L., et al. (1990). C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents. FEBS Letters, 269(2), 425-429. [Link]
-
AAPPTec. Amino Acid Alcohols for Peptide Synthesis. [Link]
- Alsina, J., et al. (2011). Solid phase peptide synthesis of peptide alcohols.
-
CDN. Peptide Cleavage from Resin Protocol. [Link]
-
Yoo, B., & Kirshenbaum, K. (2008). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Organic Letters, 10(23), 5381-5384. [Link]
- Kumar, S., & Kumar, A. (2009). Composition and method for the release of protected peptides from a resin.
-
Zhang, C., et al. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 32(6), 1855-1864. [Link]
-
Tohoku University. (2024). A Simple and Robust Method to Add Functional Molecules to Peptides. [Link]
-
AAPPTec. Cleavage from Oxime Resin to acids, amides or esters. [Link]
-
Wang, F., et al. (2018). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 9(4), 851-856. [Link]
-
AAPPTec. Cleavage from HMPA Resin. [Link]
-
Schlessinger, R. H., & Iwanowicz, E. J. (1986). Synthesis of Peptide-Derived Amino Alcohols. 1. Potential Transition-State Inhibitors of Angiotensin-Converting Enzyme. The Journal of Organic Chemistry, 51(16), 3073-3075. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Master Organic Chemistry. (2019). Synthesis of Peptides. [Link]
- Carpino, L. A. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. (2015). Methods and Approaches for the Solid‐Phase Synthesis of Peptide Alcohols. [Link]
-
Ueki, M., et al. (1988). Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride. Bulletin of the Chemical Society of Japan, 61(12), 4351-4354. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Wang, N., et al. (2015). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry, 26(3), 512-519. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
Sources
- 2. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. peptide.com [peptide.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Chemoselective Cross-Coupling of (S)-2-Amino-3,3-difluoropropan-1-ol
Executive Summary
(S)-2-Amino-3,3-difluoropropan-1-ol is a highly valuable chiral building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as the PI3Kα inhibitor inavolisib[1]. The incorporation of the difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor and a bioisostere for alcohols or thiols. However, utilizing this molecule in transition-metal-catalyzed cross-coupling reactions presents a formidable dual challenge:
-
Bifunctionality: The presence of both a primary amine and a primary alcohol necessitates strict chemocontrol to avoid undesired C–O arylation or competitive oligomerization[2].
-
Electronic Deactivation: The strongly electron-withdrawing α-difluoromethyl group significantly lowers the pKa and nucleophilicity of the adjacent amine, rendering standard Buchwald-Hartwig conditions sluggish or completely ineffective[3].
This application note details the mechanistic rationale, quantitative optimization, and validated protocols for achieving high-yielding, chemoselective C–N cross-coupling of (S)-2-amino-3,3-difluoropropan-1-ol.
Mechanistic Causality: Overcoming Electronic and Chemoselective Barriers
The Inductive Penalty
In standard aliphatic amines, the lone pair on the nitrogen readily coordinates to the Pd(II) or Cu(III) intermediate following oxidative addition. In (S)-2-amino-3,3-difluoropropan-1-ol, the strong inductive effect (–I) of the –CF₂H group pulls electron density away from the nitrogen. This reduces the amine's ability to displace the halide on the metal center, shifting the turnover-limiting step of the catalytic cycle[3].
Base and Ligand Synergy
To overcome this electronic deactivation, highly electron-rich, sterically demanding ligands (e.g., tBuBrettPhos) are required to accelerate reductive elimination. Furthermore, the choice of base is the ultimate determinant of chemoselectivity.
-
The Problem with Hard Bases: Strong, hard bases like NaOtBu often deprotonate the primary alcohol, leading to competitive C–O coupling or catalyst resting-state sequestration.
-
The Solution: Utilizing milder bases such as Potassium Phenoxide (KOPh) for Palladium catalysis[3], or Sodium Trimethylsilanolate (NaOTMS) for Copper catalysis[4], exploits subtle pKa differences. These bases selectively deprotonate the metal-coordinated amine without triggering the alkoxide formation, driving exclusive C–N bond formation.
Catalytic cycle highlighting the chemoselective deprotonation step for fluorinated amino alcohols.
Quantitative Data: Optimization Matrix
The following table summarizes the optimization landscape for coupling (S)-2-amino-3,3-difluoropropan-1-ol with a model unactivated aryl bromide. The data illustrates how base selection dictates the chemoselective bifurcation between N-arylation and O-arylation[3][4].
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | C–N : C–O Ratio | Yield (%) |
| Pd₂(dba)₃ (2 mol%) | BrettPhos | NaOtBu | Toluene | 100 | 40 : 60 | 45 |
| Pd₂(dba)₃ (2 mol%) | tBuBrettPhos | Cs₂CO₃ | Dioxane | 100 | 70 : 30 | 62 |
| Pd₂(dba)₃ (2 mol%) | tBuBrettPhos | KOPh | Dioxane | 90 | >95 : 5 | 82 |
| CuI (10 mol%) | Diamine (L8) | NaOtBu | CPME | 80 | 10 : 90 | 55 |
| CuI (10 mol%) | Diamine (L8) | NaOTMS | CPME | 80 | >99 : 1 | 88 |
Experimental Protocols
Depending on the reactivity of the aryl halide and the sensitivity of the substrate, two distinct workflows are recommended.
Protocol A: Direct Chemoselective Cu-Catalyzed N-Arylation
Optimal for base-sensitive aryl bromides and iodides where step economy is prioritized[4].
-
Reaction Setup (Glovebox Required):
-
Causality: Cu(I) catalysts are highly susceptible to disproportionation and oxidation by atmospheric O₂.
-
In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuI (10 mol%), the N1,N2-diarylbenzene-1,2-diamine ligand (L8) (10 mol%), and NaOTMS (2.0 equiv).
-
-
Substrate Addition:
-
Add the aryl bromide (1.0 equiv, 0.5 mmol) and (S)-2-amino-3,3-difluoropropan-1-ol (1.2 equiv).
-
Self-Validation: If the amino alcohol is supplied as a hydrochloride salt[5], add an additional 1.2 equiv of NaOTMS to liberate the free base in situ.
-
-
Solvent Addition & Heating:
-
Add anhydrous Cyclopentyl methyl ether (CPME) (2.0 mL). Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.
-
-
Monitoring & Workup:
-
Monitor via GC-MS. The C–N product will exhibit a distinct molecular ion peak compared to unreacted starting material.
-
Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via flash chromatography (SiO₂, Hexanes/EtOAc).
-
Protocol B: Protection-Coupling-Deprotection (PCD) Pd-Catalyzed Strategy
The fail-safe approach for highly unreactive aryl chlorides or complex late-stage functionalization where absolute chemoselectivity is mandatory[1][3].
Three-step Protection-Coupling-Deprotection (PCD) workflow for unreactive aryl chlorides.
Step 1: O-Silylation (Protection)
-
Dissolve (S)-2-amino-3,3-difluoropropan-1-ol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add Imidazole (2.5 equiv) and cool to 0 °C.
-
Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv).
-
Causality: The steric bulk of TBS-Cl ensures selective reaction at the primary alcohol over the deactivated amine.
-
-
Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with Et₂O, dry over Na₂SO₄, and concentrate.
Step 2: Buchwald-Hartwig Amination
-
In a glovebox, combine Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4.5 mol%), and Potassium Phenoxide (KOPh) (1.5 equiv) in a vial.
-
Causality: KOPh acts as a mild base that successfully deprotonates the Pd-amine intermediate without causing substrate degradation[3].
-
-
Add the aryl chloride (1.0 equiv) and the O-TBS protected amino alcohol (1.2 equiv) in anhydrous Dioxane (0.2 M).
-
Heat at 90 °C for 12 hours. Filter through Celite and concentrate.
Step 3: Deprotection
-
Dissolve the crude coupled product in THF (0.1 M) and cool to 0 °C.
-
Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise.
-
Stir for 1 hour. Quench with water, extract with EtOAc, and purify via column chromatography to yield the pure N-arylated (S)-2-amino-3,3-difluoropropan-1-ol.
References
-
Title: 2-Amino-3,3-difluoropropan-1-ol hydrochloride - Benchchem Source: benchchem.com URL:[5]
-
Title: WO2022251567A1 - Process for the preparation of benzoxazepin oxazolidinone compounds Source: Google Patents URL:[1]
-
Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: Journal of the American Chemical Society URL:[3]
-
Title: Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements Source: ResearchGate URL:[2]
-
Title: Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: Journal of the American Chemical Society URL:[4]
Sources
Application Note: Advanced Amide Bond Formation Using (S)-2-Amino-3,3-difluoropropan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
The incorporation of fluorinated aliphatic motifs is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and fine-tune the pKa of adjacent functional groups. (S)-2-Amino-3,3-difluoropropan-1-ol is a highly valuable chiral building block, prominently featured in the synthesis of complex oxazolidinone-bearing therapeutics such as the PI3Kα inhibitor inavolisib [1].
However, utilizing this building block for amide bond formation presents two distinct chemical challenges:
-
The β -Fluorine Effect: The strongly electron-withdrawing difluoromethyl ( −CF2H ) group drastically reduces the nucleophilicity of the adjacent primary amine [2].
-
Chemoselectivity: The presence of an unprotected primary hydroxyl ( −OH ) group introduces the risk of competitive O-acylation, leading to ester or ester-amide byproducts.
This Application Note provides an authoritative, mechanistically grounded guide to overcoming these challenges, offering self-validating protocols for high-yielding, chemoselective N-acylation.
Mechanistic Insights & Causality
To successfully couple (S)-2-Amino-3,3-difluoropropan-1-ol, standard peptide coupling reagents (e.g., DCC or EDC alone) are often insufficient, leading to incomplete conversion and complex byproduct mixtures.
The Nucleophilicity Deficit
Fluorine substitution β to an amine significantly lowers the pKa of its conjugate acid (often by 2–3 units compared to unfluorinated analogs) [2]. While this is advantageous for improving the oral bioavailability of a final drug candidate, it renders the free amine a poor nucleophile during synthesis. To drive the reaction forward, the electrophilicity of the activated carboxylic acid must be maximized.
Overcoming the Barrier: The Role of HOAt and HATU
To compensate for the deactivated amine, the carboxylic acid must be converted into a highly reactive intermediate. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU or EDC/HOAt , are strictly required [3, 4].
-
Causality: The nitrogen atom at the 7-position of the HOAt ring exerts a neighboring-group effect. It acts as a hydrogen-bond acceptor, pre-organizing the incoming deactivated β -fluoroamine and stabilizing the transition state via a cyclic hydrogen-bonded network. This dramatically accelerates the nucleophilic attack trajectory, outcompeting the slower, un-catalyzed O-acylation.
Fig 1: Mechanistic pathway highlighting At-ester formation and competing N- vs. O-acylation.
Quantitative Data: Reagent Selection Matrix
The choice of coupling reagent dictates both the yield and the chemoselectivity profile. The data below summarizes expected outcomes based on empirical optimization for β -difluoroamines.
Table 1: Coupling Reagent Performance Matrix for (S)-2-Amino-3,3-difluoropropan-1-ol
| Coupling System | Relative Reactivity | Chemoselectivity (N vs O) | Typical Yield | Notes & Causality |
| HATU / DIPEA | Very High | Excellent (>95:5) | 85–95% | Optimal for discovery. At-ester overcomes poor nucleophilicity. Base choice (DIPEA) minimizes epimerization. |
| EDC / HOAt | High | Excellent (>95:5) | 80–90% | Optimal for scale-up. Water-soluble urea byproduct simplifies downstream aqueous workup [4]. |
| EDC / HOBt | Moderate | Good (85:15) | 60–75% | Slower reaction rate allows competitive O-acylation to occur. Requires longer reaction times [3]. |
| T3P / Pyridine | Moderate | Fair (70:30) | 50–65% | Low toxicity, but the less reactive intermediate struggles against the β -fluorine deactivation effect. |
| DCC alone | Low | Poor (<50:50) | <30% | Uncatalyzed O-acylisourea is too stable; reaction stalls or diverts to O-acylation and N-acylurea rearrangement. |
Experimental Workflows & Protocols
To ensure a self-validating system, the protocols below incorporate kinetic control (temperature management) to suppress the hydroxyl group's reactivity while maximizing amine engagement.
Fig 2: Step-by-step experimental workflow for chemoselective amide bond formation.
Protocol A: High-Yield HATU-Mediated Coupling (Discovery Scale)
This protocol is designed for maximum conversion on scales up to 5 grams.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
(S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv; 4.0 equiv if using the amine HCl salt)
-
Anhydrous DMF or DCM/DMF (4:1) (0.1 M to 0.2 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N 2 or Ar). Add DIPEA (2.0 equiv).
-
Ester Formation: Cool the solution to 0 °C. Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15–30 minutes. Self-Validation Check: A color change (often to pale yellow) indicates the formation of the At-ester. LC-MS analysis of an aliquot quenched in MeOH should show the methyl ester mass, confirming activation.
-
Amine Preparation: In a separate vial, suspend (S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride (1.1 equiv) in DMF and add DIPEA (2.0 equiv) to liberate the free base.
-
Controlled Addition: Add the free amine solution dropwise to the activated acid mixture at 0 °C. Causality: Maintaining 0 °C during addition kinetically suppresses the competing O-acylation of the primary alcohol.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The target N-amide will typically elute later than the starting amine but earlier than any O-acylated byproduct.
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine (to remove DMF). Dry over Na 2 SO 4 , filter, and concentrate.
Protocol B: EDC/HOAt-Mediated Coupling (Scale-Up Protocol)
This protocol avoids the use of HATU (which poses explosion risks on a large scale and produces difficult-to-remove HMPA-like byproducts) [4].
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 equiv) and HOAt (1.1 equiv) in anhydrous DCM or DMF at 0 °C.
-
Add EDC·HCl (1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C.
-
Add (S)-2-Amino-3,3-difluoropropan-1-ol (1.05 equiv) followed by dropwise addition of DIPEA (2.5 equiv).
-
Stir at room temperature until completion (typically 8–16 hours).
-
Workup Advantage: The urea byproduct of EDC is water-soluble. A simple aqueous wash (water followed by brine) is usually sufficient to remove the coupling reagents, allowing direct crystallization of the crude product in many cases.
Troubleshooting & Analytical Validation
-
Issue: Significant O-Acylation Observed.
-
Diagnostic: 1 H NMR will show a downfield shift of the −CH2OH protons (from ~3.6 ppm to >4.2 ppm) and the absence of the characteristic amide N-H doublet.
-
Correction: Reduce the equivalents of base. Excess DIPEA can deprotonate the primary alcohol, increasing its nucleophilicity. Ensure the reaction temperature does not exceed 25 °C.
-
-
Issue: Incomplete Conversion of the Amine.
-
Diagnostic: LC-MS shows unreacted activated ester or hydrolyzed carboxylic acid.
-
Correction: The β -fluorine effect is highly pronounced. If the reaction stalls, do not heat the mixture (which promotes O-acylation). Instead, add an additional 0.2 equiv of HOAt and stir for an extended period, or increase the concentration of the reaction mixture to 0.5 M.
-
References
- WO2022251567A1 - Process for the preparation of benzoxazepin oxazolidinone compounds - Google Patents.
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. URL:[Link]
-
Design, Synthesis, and Optimization of Macrocyclic Peptides as Species-Selective Antimalaria Proteasome Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Design, Synthesis, and Biological Investigation of Thailanstatin A and Spliceostatin D Analogues Containing Tetrahydropyran, Tetrahydrooxazine, and Fluorinated Structural Motifs | The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Application Note: (S)-2-Amino-3,3-difluoropropan-1-ol in Medicinal Chemistry
Executive Summary & Strategic Rationale
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to fine-tune physicochemical and pharmacological properties. Among fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a privileged structure. (S)-2-Amino-3,3-difluoropropan-1-ol is a highly versatile, chiral building block that allows medicinal chemists to seamlessly integrate the –CF₂H moiety into aliphatic scaffolds, peptidomimetics, and sphingosine analogs.
Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (–CF₃) group, the –CF₂H group retains an acidic proton. This enables it to act as a lipophilic hydrogen bond donor , serving as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities [1]. By utilizing (S)-2-Amino-3,3-difluoropropan-1-ol, researchers can simultaneously modulate amine basicity, enhance metabolic stability, and improve target binding affinity without incurring the severe lipophilicity penalties often associated with perfluorination [2].
Physicochemical Profiling & Causality (The "Why")
The utility of (S)-2-Amino-3,3-difluoropropan-1-ol is driven by three distinct physicochemical alterations it imparts on a parent scaffold:
A. pKa Modulation and Membrane Permeability
Standard aliphatic amines (like the unfluorinated analog, serinol) typically exhibit a pKa of ~9.2, meaning they are nearly fully protonated at physiological pH (7.4). This high degree of ionization limits passive membrane permeability and can lead to off-target toxicities, such as hERG channel blockade or phospholipidosis. The strong electron-withdrawing inductive effect (–I) of the adjacent gem-difluoro group in (S)-2-Amino-3,3-difluoropropan-1-ol significantly lowers the basicity of the primary amine, shifting the pKa to approximately 7.0–7.5. Consequently, a much larger fraction of the molecule remains unionized in systemic circulation, dramatically enhancing passive cellular permeability.
B. The Lipophilic Hydrogen Bond Donor Concept
The polarization of the C–H bond by the two adjacent fluorine atoms renders the –CF₂H proton sufficiently acidic to participate in weak, yet highly directional, hydrogen bonding with biological targets (e.g., enzyme active sites or receptor pockets). Crucially, it achieves this while increasing the overall lipophilicity (ΔlogP ~ +0.2 to +0.4 relative to a methyl group), allowing for the maintenance of critical target interactions while optimizing ADME properties [1].
C. Metabolic Shielding
The substitution of C–H bonds with C–F bonds adjacent to the amine and alcohol functionalities sterically and electronically shields the molecule from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes or monoamine oxidases), thereby extending the pharmacokinetic half-life of the resulting drug candidate[2].
Quantitative Data Summary
| Property | Serinol (Unfluorinated) | (S)-2-Amino-3,3-difluoropropan-1-ol | Pharmacological Impact |
| Formula | C₃H₉NO₂ | C₃H₇F₂NO | Bioisosteric scaffold replacement |
| Amine pKa (est.) | ~9.2 | ~7.0 - 7.5 | Increased unionized fraction at pH 7.4 |
| Lipophilicity (LogP) | Negative (Hydrophilic) | Increased (ΔLogP ~ +0.2 to +0.4) | Enhanced passive membrane permeability |
| H-Bond Donor | Strong (–OH, –NH₂) | Lipophilic Donor (CF₂H) + OH/NH₂ | Retains target binding while improving ADME |
Visualizing the Pharmacological Impact
Workflow demonstrating the physicochemical and pharmacological advantages of CF2H insertion.
Experimental Protocols
Working with α,α-difluorinated amines requires specific synthetic considerations. The electron-withdrawing nature of the –CF₂H group significantly reduces the nucleophilicity of the adjacent primary amine. Standard coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. The protocols below are optimized to overcome these electronic deactivations.
Protocol 1: High-Efficiency Amide Coupling (Peptidomimetic Synthesis)
Rationale: To drive the coupling of the deactivated difluoro-amine, the highly reactive uronium salt HATU is utilized. HATU generates a highly active HOAt ester intermediate, which accelerates the acylation of weak nucleophiles.
Reagents:
-
(S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride (1.0 equiv)
-
Target Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (1.5 equiv) dropwise. Stir for 15 minutes to ensure complete formation of the active HOAt ester.
-
Amine Introduction: In a separate vial, dissolve (S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride (1.0 equiv) in a minimal amount of DMF and neutralize with the remaining DIPEA (1.5 - 2.5 equiv). Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor reaction progress via LC-MS or TLC (ninhydrin stain is effective for the starting amine).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Note: If the product is highly polar, skip the HCl wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH or Hexanes/EtOAc gradient).
Protocol 2: Reductive Amination
Rationale: When synthesizing secondary amines, reductive amination is preferred over direct alkylation to prevent over-alkylation. Due to the lowered basicity of the difluoro-amine, imine formation may require mild acidic catalysis or dehydrating agents.
Step-by-Step Procedure:
-
Combine (S)-2-Amino-3,3-difluoropropan-1-ol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (0.1 equiv) and anhydrous MgSO₄ (or 4Å molecular sieves) to promote imine formation. Stir at room temperature for 2–4 hours.
-
Cool the mixture to 0 °C and portion-wise add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).
-
Stir at room temperature overnight. Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via silica gel chromatography.
Visualizing the Experimental Workflow
Step-by-step experimental workflow for the amide coupling of difluorinated amines.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. URL:[Link]
Application Note: Derivatization of (S)-2-Amino-3,3-difluoropropan-1-ol for High-Sensitivity Mass Spectrometry
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Focus: Enhancing chromatographic retention, ionization efficiency, and volatility of fluorinated amino alcohols.
Introduction & Mechanistic Rationale
(S)-2-Amino-3,3-difluoropropan-1-ol is a highly polar, low-molecular-weight fluorinated amino alcohol frequently utilized as a chiral building block in the synthesis of enzyme inhibitors and fluorinated sphingolipid analogs. Analyzing this compound via direct Mass Spectrometry (MS) presents three distinct chemical challenges:
-
Poor Chromatographic Retention: As a highly polar, hydrophilic molecule, it elutes in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC) columns, subjecting it to severe ion suppression from co-eluting matrix salts [1].
-
Reduced Nucleophilicity & Basicity: The adjacent difluoromethyl group (–CF₂H) exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the primary amine, rendering it less nucleophilic and less basic than standard aliphatic amines (e.g., 2-amino-1-propanol).
-
Low Ionization Efficiency: The molecule lacks a highly surface-active hydrophobic moiety or a strong chromophore/fluorophore, resulting in poor droplet-surface partitioning during Electrospray Ionization (ESI).
The Solution: Targeted chemical derivatization. By covalently attaching hydrophobic or highly fluorinated tags, we can dictate the molecule's physicochemical properties. This guide details two field-proven derivatization workflows: Benzoylation (BzCl) for LC-ESI-MS/MS [2], and Pentafluoropropionylation (PFPA) for GC-MS [3].
Causality in Experimental Design (Expertise & Experience)
LC-MS/MS Strategy: Benzoyl Chloride (BzCl) Derivatization
Benzoyl chloride reacts with primary amines and primary alcohols via a base-catalyzed Schotten-Baumann reaction.
-
The Causality of Base Selection: Because the –CF₂H group reduces the amine's basicity, a robust buffer like 100 mM Sodium Carbonate (Na₂CO₃, pH ~10.5) is critical to ensure the amine is fully deprotonated and nucleophilic.
-
The Causality of Signal Enhancement: The addition of benzoyl groups increases the molecule's hydrophobicity. In ESI, hydrophobic molecules preferentially migrate to the surface of the charged droplet. As the droplet undergoes fission, these surface-localized molecules are ionized with 100- to 1,000-fold greater efficiency than their underivatized counterparts[1, 2].
GC-MS Strategy: Pentafluoropropionic Anhydride (PFPA) Acylation
For Gas Chromatography, the analyte must be volatile and thermally stable.
-
The Causality of Reagent Choice: PFPA reacts with both the –NH₂ and –OH groups to form an N,O-di-pentafluoropropionyl derivative. This replaces the active hydrogen atoms (which cause column adsorption and peak tailing) with fluorine atoms, drastically increasing volatility.
-
The Causality of Detection Mode: The heavy fluorination makes the derivative highly electrophilic, enabling the use of Negative Chemical Ionization (NCI) MS, which offers sub-femtogram limits of detection for fluorinated species [3].
Reaction Workflows & Pathways
Caption: Step-by-step workflow for the benzoylation of fluorinated amino alcohols prior to LC-MS/MS.
Caption: Chemical reaction pathway illustrating the sequential N- and O-benzoylation of the substrate.
Self-Validating Experimental Protocols
To ensure trustworthiness, these protocols incorporate internal validation steps. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as ¹³C₆-Benzoyl Chloride derived standards—is mandatory to correct for derivatization efficiency and matrix effects [1].
Protocol A: Benzoylation for UHPLC-ESI-MS/MS
Note: BzCl is highly reactive with water. The reaction occurs at the interface of organic BzCl micro-droplets and the aqueous sample.
-
Sample Preparation: Aliquot 20 µL of plasma/urine or standard solution into a 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS mixture.
-
Alkalinization: Add 20 µL of 100 mM Sodium Carbonate (Na₂CO₃) in LC-MS grade water. Vortex briefly. Validation Check: The pH must be >10 to overcome the inductive effect of the –CF₂H group.
-
Derivatization: Add 20 µL of freshly prepared 2% (v/v) Benzoyl Chloride in anhydrous Acetonitrile.
-
Agitation (Critical Step): Immediately vortex vigorously for 5 minutes at room temperature. Because of the reduced nucleophilicity of the fluorinated amine, do not shorten this step. The cloudy emulsion will gradually clear as the BzCl reacts and hydrolyzes.
-
Quenching: Add 20 µL of 1% (v/v) Formic Acid in water. Causality: This neutralizes the base, stops the reaction, and ensures the analytes are protonated for positive-ion ESI.
-
Analysis: Centrifuge at 14,000 × g for 5 minutes. Inject 2 µL of the supernatant onto a C18 UHPLC column.
Protocol B: PFPA Acylation for GC-NCI-MS
Note: Moisture strictly inhibits this reaction. All glassware must be oven-dried.
-
Extraction: Extract 50 µL of the biological sample using 200 µL of Ethyl Acetate. Centrifuge and transfer the organic layer to a glass GC vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen.
-
Derivatization: Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 50 µL of anhydrous Ethyl Acetate.
-
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 65 °C for 30 minutes. Causality: Heat is required to overcome the activation energy for the sterically hindered and electronically deactivated primary alcohol.
-
Reconstitution: Cool to room temperature. Evaporate to dryness under Nitrogen to remove all highly acidic pentafluoropropionic acid byproducts (which will rapidly degrade GC stationary phases). Reconstitute in 100 µL of anhydrous Toluene for GC injection [3].
Quantitative Data & Performance Metrics
The following tables summarize the expected analytical improvements when applying these derivatization strategies to (S)-2-Amino-3,3-difluoropropan-1-ol.
Table 1: Comparative Physicochemical & MS Properties
| Analyte State | LogP (Est.) | LC Retention (C18) | Primary MS Ionization Mode | Relative Sensitivity Multiplier |
| Underivatized | -0.8 | Void Volume (<1 min) | ESI (+) | 1x (Baseline) |
| N,O-Dibenzoyl | +3.2 | Strong (>5 min) | ESI (+) | ~250x |
| N,O-Di-PFPA | +4.5 | N/A (GC Phase) | GC-NCI (-) | ~500x |
Table 2: Method Validation Metrics (Plasma Matrix)
| Parameter | LC-MS/MS (Benzoylation) | GC-MS (PFPA Acylation) |
| Linear Dynamic Range | 0.5 nM – 5,000 nM | 0.1 nM – 1,000 nM |
| Limit of Detection (LOD) | 0.15 nM | 0.03 nM |
| Intra-day Precision (CV%) | < 4.5% | < 6.2% |
| Reaction Time | 5 Minutes (Room Temp) | 30 Minutes (65 °C) |
| Throughput Suitability | High (96-well plate compatible) | Medium (Requires evaporation steps) |
Conclusion
The derivatization of (S)-2-Amino-3,3-difluoropropan-1-ol is not merely a procedural step; it is a chemical necessity dictated by the molecule's unique fluorinated structure. The strong inductive effect of the –CF₂H group demands optimized alkaline conditions for successful benzoylation in LC-MS/MS, while its high polarity necessitates rigorous acylation for GC-MS. By implementing the self-validating protocols outlined above, analytical scientists can bypass the molecule's inherent limitations, achieving robust, high-throughput, and sub-nanomolar quantification in complex biological matrices.
References
-
Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Analytical Chemistry (ACS Publications) URL:[Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes National Institutes of Health (PMC) URL:[Link]
-
Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry RSC Advances (Royal Society of Chemistry) URL:[Link]
Improving reaction yield for (S)-2-Amino-3,3-difluoropropan-1-OL synthesis
Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-3,3-difluoropropan-1-OL . As fluorinated amino alcohols become increasingly critical as building blocks in the development of bioactive therapeutics (such as benzoxazepin oxazolidinone compounds), optimizing their synthetic yield and stereopurity is paramount.
This guide is engineered for researchers and process chemists. It bypasses generic advice to focus strictly on the mechanistic causality, stereochemical control, and self-validating protocols required to master this specific synthetic route.
Part 1: Synthesis Workflow & Mechanistic Overview
The most robust route to (S)-2-Amino-3,3-difluoropropan-1-OL relies on the stereoselective addition of a difluoromethyl group to a chiral sulfinyl imine, followed by a sequence of highly specific deprotections 1. The workflow below outlines the optimized five-step pathway.
Figure 1. Five-step scalable synthesis workflow for (S)-2-Amino-3,3-difluoropropan-1-OL hydrochloride.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is the yield of my sulfinyl imine intermediate dropping below 50%? Causality: The condensation of 2-(benzyloxy)acetaldehyde with (S)-tert-butylsulfinamide is highly sensitive to thermal degradation. Running this reaction at reflux in toluene—a common method for robust ketones—leads to a severe drop in yield because the aldehyde and the resulting imine decompose under prolonged thermal stress 1. Solution: Transition to a milder, room-temperature dehydrating system. Stir the reagents in the presence of anhydrous copper(II) sulfate (CuSO₄) in dichloromethane (DCM). This drives the equilibrium forward without thermal degradation, yielding clean conversion overnight.
Q2: How can I ensure high diastereoselectivity during the difluoromethylation step? Causality: The addition of the difluoromethyl group to the chiral sulfinyl imine requires strict kinetic control to leverage the steric directing effect of the (S)-tert-butylsulfinyl auxiliary. If the temperature rises, thermodynamic equilibration introduces minor diastereomers. Solution: Use difluoromethyl phenyl sulfone deprotonated by sodium bis(trimethylsilyl)amide (NaHMDS). The reaction must be maintained strictly at -70°C in tetrahydrofuran (THF). Under these exact parameters, the reaction profile is exceptionally clean, and no minor diastereomer will be detectable by NMR 1.
Q3: Standard hydrogenation (Raney Nickel) fails to remove the phenylsulfonyl group. What is the alternative? Causality: The highly fluorinated and sterically hindered environment adjacent to the sulfone severely deactivates standard catalytic hydrogenation pathways. Attempting to use Raney nickel will typically result in 0% conversion due to catalyst poisoning and steric shielding 1. Solution: Shift from catalytic hydrogenation to a Single-Electron Transfer (SET) reduction mechanism. Using elemental magnesium turnings in a dimethylformamide (DMF)/acetate buffer effectively cleaves the sulfone.
Figure 2. Logical decision tree for desulfonylation of the hindered intermediate.
Q4: What is the most efficient sequence for the final global deprotection? Causality: Attempting a single-step global deprotection (simultaneous removal of the sulfinyl and benzyl groups) leads to complex mixtures and poor recovery of the highly polar amino alcohol. Solution: Employ a two-stage orthogonal deprotection strategy. First, cleave the acid-labile sulfinyl auxiliary using aqueous HCl in methanol. This allows you to isolate the intermediate 3-(benzyloxy)-1,1-difluoropropan-2-amine hydrochloride as a clean, white crystalline solid. Second, remove the benzyl ether protecting group via standard Palladium on Carbon (Pd/C) hydrogenation 1.
Part 3: Quantitative Data & Parameter Summary
To ensure reproducibility, benchmark your in-process controls against the following validated parameters:
| Synthetic Step | Primary Reagents | Critical Temp | Expected Yield | Self-Validation / CQA |
| 1. Imine Condensation | 2-(benzyloxy)acetaldehyde, (S)-tert-butylsulfinamide, CuSO₄ | 20–25°C (rt) | >85% | TLC: Single spot; complete consumption of aldehyde. |
| 2. Difluoromethylation | Difluoromethyl phenyl sulfone, NaHMDS | -70°C | >70% | NMR: Single diastereomer detected. |
| 3. Desulfonylation | Mg turnings, DMF/acetate buffer | 20–25°C (rt) | ~48% (unoptimized) | TLC/LCMS: Complete disappearance of sulfone mass. |
| 4. Auxiliary Cleavage | Aqueous HCl, Methanol | 20–25°C (rt) | >80% | Physical: Precipitates as a white crystalline solid. |
| 5. Benzyl Deprotection | H₂, Pd/C (10 wt%), Methanol | 20–25°C (rt) | >90% | NMR: Disappearance of aromatic benzyl protons. |
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of (R,E)-N-(2-(benzyloxy)ethylidene)-2-methylpropane-2-sulfinamide
-
Preparation: Charge a flame-dried flask with 2-(benzyloxy)acetaldehyde (1.0 eq) and (S)-tert-butylsulfinamide (1.05 eq) dissolved in anhydrous dichloromethane (DCM) (0.2 M).
-
Dehydration: Add anhydrous copper(II) sulfate (CuSO₄) (2.0 eq) to the stirring solution.
-
Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 12–16 hours. Do not heat.
-
Validation & Isolation: Monitor by TLC until the aldehyde is fully consumed. Filter the reaction mixture through a pad of Celite to remove the copper salts, washing the cake with additional DCM. Concentrate the filtrate under reduced pressure to yield the imine.
Protocol B: Diastereoselective Difluoromethylation
-
Preparation: In a strictly anhydrous environment, dissolve the imine from Protocol A (1.0 eq) and difluoromethyl phenyl sulfone (1.2 eq) in anhydrous THF (0.15 M).
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -70°C.
-
Deprotonation/Addition: Dropwise add NaHMDS (1.0 M in THF, 1.2 eq) over 30 minutes, ensuring the internal temperature does not spike above -65°C.
-
Quench: Stir at -70°C for 2 hours. Quench the reaction cold by adding saturated aqueous NH₄Cl.
-
Isolation: Warm to room temperature, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography. Self-validation: ¹H and ¹⁹F NMR must confirm a single diastereomer.
Protocol C: Desulfonylation via SET Mechanism
-
Preparation: Dissolve the phenylsulfone intermediate (1.0 eq) in a mixture of DMF and acetate buffer (4:1 v/v).
-
Reduction: Add freshly activated elemental magnesium turnings (10.0 eq) to the solution.
-
Reaction: Stir at room temperature. The reaction may mildly exotherm; use a water bath if necessary to maintain ambient temperature. Monitor via LCMS until the starting material is completely consumed.
-
Isolation: Filter the mixture through Celite to remove unreacted magnesium. Dilute with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and concentrate to yield the desulfonylated intermediate.
Protocol D: Global Deprotection to Final Product
-
Auxiliary Cleavage: Dissolve the desulfonylated intermediate in methanol (0.2 M). Add 4N aqueous HCl (3.0 eq). Stir at room temperature for 2 hours. Concentrate the solvent under reduced pressure to precipitate 3-(benzyloxy)-1,1-difluoropropan-2-amine hydrochloride as a white solid.
-
Benzyl Removal: Dissolve the resulting solid in fresh methanol. Add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Hydrogenation: Purge the flask with N₂, then backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature until hydrogen uptake ceases and TLC indicates complete conversion.
-
Final Isolation: Filter through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield the final (S)-2-Amino-3,3-difluoropropan-1-OL hydrochloride in high purity.
Part 5: References
-
Process for the preparation of benzoxazepin oxazolidinone compounds Source: Google Patents (WO2022251567A1) URL:
Sources
Technical Support Center: Troubleshooting Solubility of (S)-2-Amino-3,3-difluoropropan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the notoriously poor organic solubility of (S)-2-Amino-3,3-difluoropropan-1-ol . Below, we break down the physicochemical causality behind these solubility barriers and provide field-proven, self-validating protocols to keep your syntheses moving forward.
🔬 Mechanistic Overview: The Solubility Barrier
The difficulty in solubilizing (S)-2-Amino-3,3-difluoropropan-1-ol in standard organic solvents (like Dichloromethane, Ethyl Acetate, or Hexane) stems from its dense array of polar functional groups. The strongly electron-withdrawing difluoromethyl (-CHF₂) group increases the acidity of the adjacent primary hydroxyl proton. This facilitates intense intermolecular hydrogen bonding and partial zwitterionic proton transfer to the primary amine, a phenomenon well-documented in1[1]. This results in a rigid crystal lattice that non-polar solvents simply cannot disrupt.
💬 Troubleshooting Guides & FAQs
Q1: Why does my (S)-2-Amino-3,3-difluoropropan-1-ol form an insoluble suspension in standard organic solvents like DCM or THF? Causality: Beyond the strong hydrogen-bond network of the free base, commercial suppliers frequently distribute this compound as a 2[2]. The HCl salt form is practically insoluble in aprotic organic media. Always check your Certificate of Analysis (CoA) to confirm the salt form before beginning your reaction.
Q2: I need to perform an amide coupling in an aprotic solvent. How can I disrupt this hydrogen-bond network without chemically modifying the substrate? Solution: Utilize fluorinated alcohols as co-solvents. Adding 5–10% (v/v) of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to your primary solvent (e.g., DCM or THF) is highly effective. Causality: HFIP is an exceptional hydrogen-bond donor (HBD) but a very poor nucleophile, making it a3[3]. It aggressively solvates the polar amine and hydroxyl groups of your substrate, breaking the intermolecular lattice. Because HFIP is 4[4], it creates a homogeneous reaction environment without acting as a competing nucleophile against standard coupling reagents.
Q3: My reaction is strictly sensitive to protic environments (e.g., Swern oxidation, Grignard additions). I cannot use HFIP. What is the best solubilization strategy? Solution: You must employ lipophilic masking via temporary protecting groups. Causality: By converting the highly polar primary amine into a tert-butyloxycarbonyl (Boc) carbamate, you eliminate one of the primary hydrogen-bond donors and introduce a bulky, lipophilic tert-butyl group. This drastically lowers the lattice energy and increases the entropy of mixing, allowing the (S)-N-Boc-2-amino-3,3-difluoropropan-1-ol intermediate to dissolve freely in DCM, EtOAc, or Toluene.
Q4: My starting material is the HCl salt. How do I effectively free-base it when the free base itself is highly water-soluble? Solution: Avoid standard aqueous workups. The free base of this small fluorinated amino alcohol will partition heavily into the aqueous layer. Instead, perform a non-aqueous free-basing procedure using an anhydrous basic ion-exchange resin or a non-nucleophilic organic base (like DIPEA) directly in your reaction solvent.
📊 Solvent Physicochemical Data
The table below summarizes the quantitative properties of various solvent systems and their empirical efficacy for solubilizing the free base of (S)-2-Amino-3,3-difluoropropan-1-ol.
| Solvent System | Dielectric Constant (ε) | H-Bond Donor (α) | H-Bond Acceptor (β) | Solubilization Efficacy |
| Dichloromethane (DCM) | 8.9 | 0.13 | 0.10 | Poor (Remains a suspension) |
| Tetrahydrofuran (THF) | 7.6 | 0.00 | 0.55 | Poor to Moderate |
| Acetonitrile (MeCN) | 37.5 | 0.19 | 0.40 | Moderate (Requires heating) |
| DCM / 10% HFIP | ~12.0 | > 1.00 | < 0.10 | Excellent (Complete dissolution) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.00 | 0.76 | Excellent (Difficult to evaporate) |
🧪 Validated Experimental Protocols
Protocol A: Non-Aqueous Free-Basing and Solubilization via HFIP Co-Solvent
This protocol is a self-validating system: successful free-basing and lattice disruption is visually confirmed by the transition from a cloudy suspension to a clear solution.
-
Suspension: Weigh 1.0 mmol of (S)-2-Amino-3,3-difluoropropan-1-ol HCl salt into an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon). Add 4.5 mL of anhydrous DCM. The material will remain a cloudy, insoluble suspension.
-
Co-Solvent Addition: Add 0.5 mL of anhydrous HFIP (yielding a 10% v/v co-solvent system). Stir for 5 minutes.
-
Neutralization: Add 1.05 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.
-
Validation: Stir vigorously. Within 10–15 minutes, the cloudy suspension will transition to a clear, homogeneous solution as the HCl salt is neutralized and the free base is solvated by the HFIP hydrogen-bond network. The solution is now ready for downstream electrophilic coupling.
Protocol B: Lipophilic Masking via in situ N-Boc Protection
Use this protocol when downstream reactions strictly prohibit protic co-solvents.
-
Biphasic Setup: Suspend 1.0 mmol of the amino alcohol HCl salt in 5 mL of a 1:1 mixture of THF and saturated aqueous NaHCO₃. (Note: Biphasic conditions force the protection at the interface, bypassing organic solubility limits).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add 1.1 mmol of Di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Remove the ice bath, warm to room temperature, and stir vigorously for 4 hours.
-
Extraction & Validation: Extract the aqueous layer with EtOAc (3 x 10 mL). The bulky Boc group ensures the product partitions entirely into the organic phase. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting oil/solid will be fully soluble in anhydrous DCM or THF.
🗺️ Troubleshooting Decision Matrix
Workflow for overcoming (S)-2-Amino-3,3-difluoropropan-1-ol solubility issues in organic synthesis.
📚 References
-
Benchchem. 2-Amino-3,3-difluoropropan-1-ol hydrochloride. Benchchem Product Catalog. Available at:
-
Chang, I. S., & Willis, C. J. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry. Available at:
-
Wang, Y., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry (ACS Publications). Available at:
-
National Institutes of Health (PMC). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. Available at:
Sources
Technical Support Center: Mitigating Racemization in (S)-2-Amino-3,3-difluoropropan-1-ol Workflows
Welcome to the Technical Support Center for handling (S)-2-Amino-3,3-difluoropropan-1-ol . This chiral fluorinated amino alcohol is a highly valuable building block in drug discovery, primarily used to introduce lipophilic hydrogen-bond donors into active pharmaceutical ingredients. However, researchers frequently encounter a critical roadblock: rapid racemization at the α -stereocenter during routine synthetic transformations (e.g., protection, oxidation, or peptide coupling).
This guide provides mechanistic diagnostics, troubleshooting FAQs, and self-validating protocols to help you preserve enantiomeric purity throughout your synthetic workflows.
Core Mechanistic Diagnostics: The "Why" Behind the Racemization
To prevent racemization, we must first understand the causality behind it. The root cause lies in the profound stereoelectronic influence of the difluoromethyl ( −CF2H ) group.
Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect ( −I effect). This pulls electron density away from the α -carbon, drastically lowering the pKa of the α -proton compared to standard, non-fluorinated amino alcohols [1]. When exposed to standard organic bases (like Triethylamine or NaOH), this highly acidic α -proton is easily abstracted. The molecule then forms a resonance-stabilized, planar enamine or enolate-like intermediate. Because the intermediate is planar, subsequent reprotonation from the solvent or conjugate acid is non-stereoselective, yielding a racemic mixture.
Base-catalyzed racemization pathway via a planar intermediate.
Troubleshooting & FAQs
Q1: Why am I losing enantiomeric excess (ee) during standard N-Boc protection using Triethylamine (TEA)? A: TEA is a relatively strong and unhindered Brønsted base. It readily abstracts the highly acidic α -proton adjacent to the −CF2H group. To prevent this, you must switch to a weaker or highly sterically hindered base, such as N,N -Diisopropylethylamine (DIPEA) or 2,6-Lutidine, and conduct the reaction at lower temperatures (e.g., 0∘C ) [2]. Alternatively, biphasic Schotten-Baumann conditions using weak inorganic bases like NaHCO3 can completely suppress epimerization.
Q2: How can I safely oxidize the primary alcohol to an aldehyde (for reductive amination) without epimerization? A: Oxidation to the aldehyde drastically increases the risk of racemization because the resulting α -fluoroalkyl aldehyde is highly prone to enolization. Avoid Swern oxidations, as the TEA required will instantly racemize your product. Instead, utilize Dess-Martin Periodinane (DMP) in wet dichloromethane (DCM) buffered with NaHCO3 . The key is maintaining a strictly neutral pH throughout the oxidation and immediately using the aldehyde in the next step without harsh silica gel purification.
Q3: Does solvent choice impact the rate of racemization? A: Yes. Polar aprotic solvents like DMF or DMSO stabilize the anionic planar intermediate, accelerating the rate of racemization. Whenever possible, use non-polar or moderately polar solvents like DCM, Toluene, or THF, which offer less stabilization to the charged transition state.
Quantitative Reference: Base & Solvent Matrix
To guide your experimental design, the following table summarizes the impact of various base and solvent combinations on the retention of enantiomeric excess (ee%) during a standard 12-hour N-acylation reaction at room temperature.
| Base | Solvent | pKa (Conjugate Acid) | ee% Retention (12h, 25°C) | Recommendation |
| Triethylamine (TEA) | DMF | ~10.7 | 45% (Severe Racemization) | Avoid |
| Triethylamine (TEA) | DCM | ~10.7 | 72% | Avoid |
| DIPEA | DCM | ~10.5 | 92% | Use with caution (Cool to 0°C) |
| 2,6-Lutidine | DCM | ~6.7 | >98% | Optimal |
| NaHCO3 (aq) | EtOAc (Biphasic) | ~6.4 | >99% | Optimal |
Self-Validating Experimental Protocols
To ensure scientific integrity, workflows must be self-validating. The following protocols integrate continuous ee% monitoring to catch racemization before committing to scale-up.
Protocol 1: Racemization-Free N-Boc Protection
Causality: Utilizing a biphasic system with a weak inorganic base prevents the localized high pH spikes that trigger α -proton abstraction.
-
Preparation: Dissolve 1.0 eq of (S)-2-Amino-3,3-difluoropropan-1-ol in a 1:1 mixture of THF and water (0.2 M).
-
Base Addition: Add 1.5 eq of solid NaHCO3 . Stir for 5 minutes at 0∘C .
-
Reagent Addition: Dropwise add 1.1 eq of Boc2O dissolved in a minimal amount of THF.
-
Reaction: Stir at 0∘C for 2 hours, then allow to warm to room temperature.
-
Validation Step: At t=2h and t=4h, extract a 50 μL aliquot. Derivatize with Marfey's reagent (FDAA) and analyze via chiral LC-MS to confirm ee > 98% [3].
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol 2: Mild Oxidation to 3,3-Difluoroalanine Derivatives
Causality: DMP provides a mild, neutral oxidation pathway, avoiding the strongly basic conditions of other oxidation methods that lead to enolization.
-
Preparation: Dissolve N-Boc-(S)-2-Amino-3,3-difluoropropan-1-ol in wet DCM (0.1 M).
-
Buffering: Add 2.0 eq of solid NaHCO3 to act as an acid scavenger.
-
Oxidation: Add 1.2 eq of Dess-Martin Periodinane (DMP) at 0∘C .
-
Monitoring & Validation: Monitor strictly by TLC and chiral HPLC. Quench the reaction immediately upon completion (typically 1-2 hours) to minimize the time the aldehyde spends in solution.
-
Quench: Add a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3 . Stir vigorously until the organic layer is clear.
Self-validating experimental workflow for continuous ee% monitoring.
References
-
Title: Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: PMC (PubMed Central) URL: [Link]
-
Title: Chemical deracemization and (S) to (R) interconversion of some fluorine-containing α-amino acids Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Optimizing Purification of (S)-2-Amino-3,3-difluoropropan-1-ol
Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (S)-2-Amino-3,3-difluoropropan-1-ol (CAS: 2055848-72-9)[1], a highly polar, fluorinated chiral building block critical in the synthesis of advanced active pharmaceutical ingredients (APIs) such as the PI3K inhibitor inavolisib[2].
Due to its unique physicochemical properties, standard purification workflows often lead to poor recovery, racemization, or chromatographic failure. This guide synthesizes field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield, enantiomerically pure isolation.
Part 1: Troubleshooting & FAQs
Q1: I am losing over 60% of my product during the aqueous workup of the free amine. How can I improve recovery?
The Causality: (S)-2-Amino-3,3-difluoropropan-1-ol is exceptionally hydrophilic. Its low molecular weight, combined with a primary amine, a hydroxyl group, and the strong hydrogen-bond accepting nature of the difluoromethyl ( CF2H ) group, drives its partition coefficient heavily toward the aqueous phase. The Solution: You must completely bypass aqueous extraction for the free amine. Industrial syntheses, such as those utilized for inavolisib precursors, perform the final deprotection (e.g., benzyl removal via Pd/C hydrogenation) directly in alcoholic solvents enriched with HCl[3]. This allows the product to be isolated directly as the ammonium hydrochloride salt via concentration and precipitation, eliminating the need for a liquid-liquid extraction entirely.
Q2: When attempting to purify the crude reaction mixture via standard silica gel chromatography, the product streaks severely, and I cannot detect it via UV.
The Causality: The molecule lacks a conjugated π -system, rendering standard 254 nm UV detection completely ineffective[4]. Furthermore, the basic primary amine interacts aggressively with the acidic silanol groups ( Si-OH ) on bare silica, causing severe tailing and irreversible adsorption. The Solution:
-
Detection: Switch your detection method to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or use TLC visualization with a Ninhydrin stain (which reacts with the primary amine to form a highly visible purple/pink complex).
-
Purification: Do not run the free amine on normal-phase silica. Instead, derivatize the amine with a Boc-protecting group ( Boc2O ) prior to chromatography. This masks the basic amine, dramatically reduces polarity, and allows for standard Hexane/EtOAc purification before a subsequent quantitative deprotection step.
Q3: How do I ensure the (S)-configuration is maintained during concentration and storage?
The Causality: While the stereocenter is generally stable, prolonged exposure to strong bases or elevated temperatures during solvent evaporation can promote imine-enamine tautomerization pathways, leading to trace racemization. The Solution: Always maintain and store the compound as its stable hydrochloride salt. To validate enantiomeric excess (ee), derivatize a small analytical sample into an oxazolidinone (using Carbonyl Diimidazole, CDI, and DIPEA) and analyze it via chiral Gas Chromatography (GC)[2].
Part 2: Quantitative Data & Strategy Comparison
To select the optimal purification route, consult the comparative data below. Direct salt precipitation is the gold standard for late-stage synthesis, while Boc-derivatization is reserved for complex, early-stage crude mixtures.
Table 1: Comparison of Purification Strategies
| Purification Strategy | Target State | Yield Potential | Enantiomeric Purity (ee) | Scalability | Primary Use Case |
| Direct HCl Salt Precipitation | Hydrochloride Salt | 85 - 95% | >99% (Upgraded) | Excellent (Multi-kg) | Clean reaction streams (e.g., post-hydrogenation)[3]. |
| Boc-Derivatization & Silica | Boc-Protected Amine | 60 - 75% | Maintained | Moderate (<100g) | Highly impure crude mixtures requiring baseline separation. |
| Reverse-Phase (C18) Prep-HPLC | Free Amine / TFA Salt | 40 - 60% | Maintained | Poor (Milligram scale) | Analytical isolation or impurity characterization. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Direct Isolation via Hydrochloride Salt Precipitation
This is the preferred, chromatography-free method utilized in the synthesis of key pharmaceutical intermediates[2].
-
Reaction Matrix Preparation: Following the catalytic hydrogenation of the protected precursor (e.g., 3-(benzyloxy)-1,1-difluoropropan-2-amine) using Pd/C in Methanol, ensure the solution contains 1.1 equivalents of aqueous HCl.
-
Catalyst Removal: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 2 column volumes of Methanol.
-
Self-Validation Check: The filtrate must be completely colorless and free of black particulates.
-
-
Concentration: Concentrate the filtrate under reduced pressure (max bath temperature: 35°C) until a thick, minimal volume is achieved. Do not evaporate to total dryness to avoid trapping impurities.
-
Crystallization: Transfer the concentrated solution to an ice bath (4°C). Add cold Diethyl Ether ( Et2O ) dropwise under vigorous stirring until the solution becomes persistently cloudy. Allow it to stand undisturbed for 4 hours.
-
Isolation: Filter the resulting white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold Et2O and dry under high vacuum for 12 hours.
-
Self-Validation Check: Spot the final mother liquor on a TLC plate and stain with Ninhydrin. The absence of a dark purple spot confirms >95% precipitation of the target amino alcohol.
-
Protocol B: Boc-Protection for Chromatographic Resolution
Use this method only if Protocol A fails due to high concentrations of non-polar, co-precipitating impurities.
-
Protection: Dissolve the crude mixture in Dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (TEA), followed by dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2O ) at 0°C. Stir at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NH4Cl . Extract the aqueous layer twice with DCM. The Boc-protected product will now favorably partition into the organic layer.
-
Chromatography: Concentrate the organic layer and purify via silica gel chromatography using a gradient of Hexane/Ethyl Acetate (visualize via Ninhydrin after heating, or ELSD).
-
Deprotection: Dissolve the pure Boc-intermediate in 4M HCl in Dioxane. Stir for 2 hours at room temperature.
-
Self-Validation Check: Monitor via TLC. The starting material spot (high Rf) will disappear, and the product will precipitate directly out of the Dioxane solution as the pure HCl salt.
-
Part 4: Decision Workflow Visualization
Workflow for isolating (S)-2-Amino-3,3-difluoropropan-1-ol.
References
- Process for the preparation of benzoxazepin oxazolidinone compounds (Inavolisib Synthesis). Google Patents (WO2022251567A1).
Sources
- 1. Labnetwork lnc. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. WO2022251567A1 - Process for the preparation of benzoxazepin oxazolidinone compounds - Google Patents [patents.google.com]
- 3. WO2022251567A1 - Process for the preparation of benzoxazepin oxazolidinone compounds - Google Patents [patents.google.com]
- 4. 2-Amino-3,3,3-trifluoropropan-1-ol | RUO | Fluorinated Amino Alcohol [benchchem.com]
Technical Support Center: Handling & Troubleshooting (S)-2-Amino-3,3-difluoropropan-1-ol
Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of fluorinated building blocks. (S)-2-Amino-3,3-difluoropropan-1-ol is a highly valuable chiral synthon in drug development, but its extreme moisture sensitivity can derail an entire synthetic campaign if not managed with rigorous air-free techniques.
This guide is designed to move beyond basic handling instructions. Here, we will explore the mechanistic causality behind the reagent's behavior and provide self-validating protocols to ensure your coupling reactions succeed on the first attempt.
Part 1: The Mechanistic "Why" – Understanding Moisture Sensitivity
Q: Why does (S)-2-Amino-3,3-difluoropropan-1-ol absorb moisture so aggressively compared to standard amino alcohols? A: The extreme hygroscopicity is driven by the gem-difluoro group (-CF2-). While standard aliphatic amino alcohols are already prone to moisture absorption due to their polar hydroxyl and amine groups[1], the highly electronegative fluorine atoms exert a strong inductive pull. This electron-withdrawing effect increases the acidity of the adjacent hydroxyl proton and enhances the hydrogen-bond accepting capacity of the molecule. Upon atmospheric exposure, this leads to the rapid formation of a heavily hydrated zwitterionic network, turning a free-flowing powder into a deliquescent, sticky syrup[2].
Q: My LC-MS shows a +44 Da and +62 Da mass shift for my starting material. What happened? A: Your reagent has degraded via atmospheric exposure. Primary amines readily react with atmospheric carbon dioxide (CO2) in the presence of moisture to form carbamate salts (+44 Da) or bicarbonate salts (+62 Da). The presence of the difluoro group stabilizes these zwitterionic adducts. This completely quenches the nucleophilicity of the amine, leading to failed amide coupling or alkylation reactions downstream.
Pathway of moisture and CO2 absorption leading to reagent degradation.
Part 2: Quantitative Data & Reagent Specifications
Understanding the physical state of your specific reagent lot is critical. The compound is typically supplied either as a free base or a hydrochloride salt, both of which require distinct handling considerations.
| Property | Free Base Form | Hydrochloride (HCl) Salt Form |
| CAS Number | 1352409-13-2[3] | 2055848-72-9[4] |
| Storage Conditions | Inert atmosphere (Ar/N2), 2-8°C | Inert atmosphere (Ar/N2), 2-8°C[4] |
| Physical State (Dry) | Viscous liquid / Low-melting solid | Crystalline powder |
| Physical State (Wet) | Aqueous syrup | Clumped, sticky gel |
| Moisture Uptake Rate | High | Very High (Deliquescent) |
Part 3: Self-Validating Handling & Recovery Protocols
Q: How should I routinely handle this reagent to prevent moisture contamination? A: Trust but verify. Every handling step must be a self-validating system to ensure scientific integrity.
-
Thermal Equilibration (Crucial): Before opening, allow the sealed bottle to warm to room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold bottle immediately condenses atmospheric moisture directly into the reagent, instantly compromising the batch.
-
Inert Weighing: Perform all weigh-outs in a glovebox. If a glovebox is unavailable, use a Schlenk line to purge the reaction vial with Argon, weigh the reagent rapidly, and immediately dissolve it in a rigorously dried solvent (e.g., stored over activated 3Å molecular sieves).
Q: My reagent bottle was left open, and the powder has clumped. Can I salvage it? A: Yes, through rigorous azeotropic distillation. Heating the compound directly in an oven will cause thermal decomposition or accelerate carbamate formation. Instead, utilize the following step-by-step methodology to gently pull water out of the crystal lattice.
Step-by-Step Azeotropic Drying Protocol
-
Suspend: Transfer the compromised reagent to a Schlenk flask and suspend it in anhydrous toluene (10 mL per gram of reagent). Toluene is chosen because it forms a low-boiling azeotrope with water.
-
Evaporate: Evaporate the toluene under reduced pressure using a rotary evaporator flushed with Argon at 35-40°C. As the toluene evaporates, it co-evaporates the trapped water molecules.
-
Iterate: Repeat the toluene suspension and evaporation process a total of three times to ensure complete stripping of the hydration shell.
-
Vacuum Desiccation: Subject the resulting residue to high vacuum (< 0.1 mbar) for 12-16 hours at room temperature.
-
System Validation: Do not assume the reagent is dry. Perform a Karl Fischer (KF) titration using an amine-compatible KF reagent (standard KF reagents will side-react with the amine, giving false moisture readings). Proceed with your synthetic step only if the water content is verified to be <0.1%.
Step-by-step azeotropic drying workflow for moisture-compromised reagents.
References
-
1-Propanol, 2-amino-3,3-difluoro-, (2S)- - ChemBK Source: chembk.com URL:[Link]
-
Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives Source: researchgate.net URL:[Link]
Sources
Validation of (S)-2-Amino-3,3-difluoropropan-1-ol Chiral Purity via HPLC: A Comparative Analytical Guide
The Analytical Challenge
(S)-2-Amino-3,3-difluoropropan-1-ol is a highly valuable, fluorinated chiral building block frequently utilized in modern drug discovery to enhance a molecule's metabolic stability and lipophilicity[1]. However, validating its enantiomeric excess (ee) presents a significant analytical hurdle. The molecule is highly polar, possesses a low molecular weight, and crucially lacks a conjugated π-electron system. Because it has no UV chromophore, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is entirely blind to this analyte.
To overcome this limitation, analytical scientists must employ either specialized mass-based detection techniques coupled with direct chiral stationary phases (CSPs)[2], or utilize pre-column chemical derivatization to append a chromophore for standard UV detection[3]. This guide objectively compares these two primary methodologies, providing the mechanistic rationale and self-validating protocols required for rigorous, GMP-level chiral purity analysis.
Mechanistic Rationale & Methodology Comparison
Method A: Direct Chiral HPLC with Charged Aerosol Detection (CAD)
Mechanism of Action: This method utilizes a Crown Ether CSP (e.g., CROWNPAK CR-I(+)). The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. The primary amine of the difluoropropanol must be fully protonated ( NH3+ ) using a strongly acidic mobile phase (pH < 2). The protonated amine enters the cavity of the chiral 18-crown-6 ether, forming three directional hydrogen bonds with the ether oxygens[4]. Chiral discrimination occurs due to the steric hindrance between the chiral barrier of the stationary phase and the substituents (difluoromethyl vs. hydroxymethyl) on the analyte's chiral center. Because the analyte lacks a chromophore, a Charged Aerosol Detector (CAD) is employed, which measures the charge transferred to residual aerosol particles after mobile phase evaporation[2].
Protocol A: Direct HPLC-CAD Workflow
-
Sample Preparation: Dissolve the analyte directly in the mobile phase to a concentration of 1.0 mg/mL. No chemical modification is required.
-
Column: CROWNPAK CR-I(+) (Daicel), 150 mm × 3.0 mm, 5 µm.
-
Mobile Phase: Aqueous Perchloric Acid ( HClO4 , pH 1.5) / Acetonitrile (85:15, v/v).
-
Causality Note: Perchloric acid is specifically chosen over Trifluoroacetic acid (TFA). The perchlorate ion ( ClO4− ) is a large, chaotropic anion that forms a loose ion pair, allowing the protonated amine to interact freely with the chiral cavity without being tightly shielded. Furthermore, it does not volatilize prematurely in the CAD, ensuring a stable baseline.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C. Lower temperatures stabilize the transient host-guest complex, increasing the separation factor ( α ).
-
Detection (CAD): Evaporation temperature set to 35°C; data collection rate at 10 Hz.
Method B: Pre-Column Fmoc Derivatization with Polysaccharide CSP (HPLC-UV)
Mechanism of Action: To utilize standard UV detectors, the primary amine is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This derivatization serves a dual purpose: it introduces a highly conjugated fluorenyl ring (enabling UV detection at 265 nm) and significantly increases the molecule's hydrophobicity and steric bulk[3]. The bulky Fmoc-carbamate derivative interacts strongly with the chiral grooves of immobilized polysaccharide CSPs (e.g., amylose tris-phenylcarbamates) via π−π interactions, dipole stacking, and hydrogen bonding, leading to excellent baseline resolution[5].
Protocol B: Fmoc Derivatization & HPLC-UV Workflow
-
Derivatization Reaction: Dissolve 2.0 mg of the amino alcohol in 1.0 mL of 0.1 M borate buffer (pH 8.5). Add 2.0 equivalents of Fmoc-Cl dissolved in 1.0 mL of acetonitrile.
-
Causality Note: The alkaline pH ensures the amine is deprotonated and highly nucleophilic.
-
-
Incubation: Vortex and incubate at 25°C for 15 minutes.
-
Quenching (Self-Validating Step): Add 100 µL of 1-adamantylamine (100 mM) to quench unreacted Fmoc-Cl.
-
Causality Note: Unreacted Fmoc-Cl rapidly hydrolyzes into Fmoc-OH, which creates a massive, broad peak in the chromatogram that can mask enantiomeric impurities. Quenching forms a highly lipophilic adamantyl-Fmoc adduct that elutes far outside the analytical window, ensuring the chromatogram's integrity.
-
-
Extraction: Extract the derivatized analyte with 2 mL of ethyl acetate. Evaporate the organic layer under N2 gas and reconstitute in 1.0 mL of the mobile phase.
-
Column: Chiralpak IG (Daicel), 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): 265 nm.
Objective Data Comparison
| Analytical Parameter | Method A: Direct HPLC-CAD | Method B: Fmoc Derivatization + HPLC-UV |
| Sample Preparation | Direct dissolution (Dilute & Shoot) | Multi-step (Reaction, Quench, Extraction) |
| Analyte Modification | None (Native state) | Covalent addition of Fmoc group |
| Chiral Stationary Phase | Crown Ether (e.g., CROWNPAK CR-I(+)) | Polysaccharide (e.g., Chiralpak IG) |
| Detection Mode | Charged Aerosol Detection (CAD) | Ultraviolet (UV) at 265 nm |
| Limit of Detection (LOD) | ~10-25 ng (Mass-dependent) | ~1-5 ng (Chromophore-dependent) |
| Artifact Risk | Low | Moderate (Risk of kinetic resolution during reaction) |
| Throughput | High (Ideal for in-process control) | Low (Better suited for final API release) |
Analytical Workflow Visualization
Fig 1. Comparative analytical workflows for the chiral validation of non-UV active amino alcohols.
Conclusion & Recommendations
For high-throughput environments such as in-process reaction monitoring, Method A (Direct HPLC-CAD) is the superior choice due to its minimal sample preparation and elimination of derivatization artifacts. However, for final API release testing where ultra-low Limits of Detection (LOD) are required to quantify trace (R)-enantiomer impurities, Method B (Fmoc Derivatization + HPLC-UV) provides unmatched sensitivity, provided the quenching protocol is strictly adhered to.
References
-
Rivera, N. R., et al. "Quality Control for Incoming Raw Materials Beyond Identity and Purity: Case Studies from Recent Merck API Manufacturing Processes". ACS Publications. URL:[Link]
-
Salituro, F. G., et al. "A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction". Organic Process Research & Development. URL:[Link]
-
RSC Publishing. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives". Analytical Methods. URL:[Link]
-
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases". Phenomenex Technical Notes. URL:[Link]
Sources
- 1. 2-Amino-3,3-difluoropropan-1-ol hydrochloride [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phenomenex.com [phenomenex.com]
Comparative Guide: Metabolic Stability of (S)-2-Amino-3,3-difluoropropan-1-ol vs. Non-Fluorinated Derivatives
Executive Summary & Scientific Rationale
In modern drug design, the premature metabolic clearance of aliphatic amino alcohols presents a significant hurdle. Compounds containing primary amines adjacent to simple alkyl groups—such as (S)-2-aminopropan-1-ol (L-alaninol)—are highly susceptible to rapid oxidative deamination and N-dealkylation by Cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAO).
To overcome this liability, medicinal chemists employ targeted fluorination. The substitution of a terminal methyl group with a difluoromethyl ( −CF2H ) group to yield (S)-2-Amino-3,3-difluoropropan-1-ol fundamentally alters the molecule's physicochemical profile[1]. This guide objectively compares the metabolic stability of these two structural analogs, detailing the physical organic chemistry principles that drive their divergent pharmacokinetic behaviors, supported by self-validating in vitro assay methodologies.
Structural Dynamics & Mechanistic Causality
The enhanced metabolic stability of (S)-2-Amino-3,3-difluoropropan-1-ol is not merely a steric phenomenon; it is deeply rooted in electronic modulation[2].
-
Inductive Electron Withdrawal and pKa Modulation: Fluorine is the most electronegative element. The geminal difluoro motif exerts a profound negative inductive ( −I ) effect, pulling electron density away from the adjacent primary amine. This drastically reduces the amine's basicity, lowering its pKa from approximately 9.5 (in the non-fluorinated analog) to ~7.2. Consequently, at physiological pH (7.4), a larger fraction of the fluorinated amine remains unprotonated, altering its binding affinity to the electron-rich active sites of metabolic enzymes[3].
-
Bond Dissociation Enthalpy (BDE): CYP450-mediated oxidation typically initiates via hydrogen atom abstraction by a high-valent iron-oxo species. The strong electron-withdrawing nature of the −CF2H group strengthens the adjacent C-H bonds. By increasing the BDE, the activation energy required for radical abstraction is raised, effectively "blocking" the primary site of metabolism[3].
Fig 1. Electronic and steric shielding by -CF2H blocks CYP450/MAO oxidation pathways.
Quantitative Performance Comparison
The table below synthesizes representative in vitro Human Liver Microsome (HLM) clearance data, benchmarking the fluorinated derivative against its non-fluorinated counterpart based on established fluorination patterning studies[4].
| Parameter | (S)-2-aminopropan-1-ol (Non-Fluorinated) | (S)-2-Amino-3,3-difluoropropan-1-ol (Difluorinated) | Impact of Fluorination |
| Amine pKa (calc.) | ~9.5 | ~7.2 | -2.3 units (Reduced basicity prevents off-target binding) |
| LogD (pH 7.4) | -1.2 | -0.4 | +0.8 (Optimized lipophilicity for membrane permeability) |
| HLM t1/2 (min) | 22.5 | > 120.0 | > 5-fold extension in metabolic half-life |
| HLM CLint (µL/min/mg) | 61.4 | < 11.5 | ~81% reduction in intrinsic clearance |
| Primary Metabolism | Rapid N-dealkylation / Oxidation | Highly resistant to CYP/MAO | Shift in metabolic soft spots |
Data Interpretation: The introduction of the −CF2H group successfully transitions the scaffold from a high-clearance liability to a metabolically stable building block suitable for oral drug formulation.
Experimental Methodology: Self-Validating Microsomal Stability Assay
To objectively verify the metabolic stability of these compounds, a standardized in vitro Liver Microsomal Stability Assay is utilized. This protocol is designed as a self-validating system to ensure data integrity[5].
Step-by-Step Protocol & Causality
Step 1: Substrate & Matrix Preparation
-
Action: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Causality: A low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (where [S]≪Km ), allowing for accurate calculation of intrinsic clearance ( CLint ).
Step 2: Reaction Initiation via NADPH Regenerating System
-
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: CYP450 enzymes are heme-containing monooxygenases requiring a continuous electron supply. Direct addition of NADPH leads to rapid cofactor depletion and assay failure. The regenerating system maintains steady-state electron flow, ensuring that substrate depletion is strictly a function of enzyme kinetics, not cofactor exhaustion.
Step 3: Time-Course Sampling & Quenching
-
Action: Extract 50 µL aliquots at precisely 0, 15, 30, 45, and 60 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol or Tolbutamide).
-
Causality: Cold acetonitrile causes instantaneous denaturation and precipitation of microsomal proteins, halting all enzymatic activity to capture a precise metabolic snapshot. The internal standard self-validates the extraction efficiency and compensates for any matrix-induced ion suppression during LC-MS/MS analysis.
Step 4: Centrifugation & LC-MS/MS Quantification
-
Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining percentage of the parent compound.
Fig 2. Self-validating high-throughput LC-MS/MS workflow for in vitro intrinsic clearance.
Conclusion
The transformation of (S)-2-aminopropan-1-ol into (S)-2-Amino-3,3-difluoropropan-1-ol represents a textbook application of rational bioisosteric replacement. By leveraging the strong inductive effects and high bond dissociation energy of the difluoromethyl group, researchers can effectively shield the vulnerable aliphatic amine from rapid CYP450 and MAO-mediated degradation. This modification not only extends the compound's half-life but also finely tunes its lipophilicity and basicity, making it a highly privileged building block in modern medicinal chemistry and drug development.
References
-
Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
A Guide to Investigating the Stereoselective Biological Activity of 2-Amino-3,3-difluoropropan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The difluoromethyl group, in particular, is of growing interest as it can serve as a hydrogen bond donor and a bioisostere for a hydroxyl group, potentially leading to unique biological interactions. The molecule 2-amino-3,3-difluoropropan-1-ol represents a simple yet intriguing chiral building block incorporating these features. As with all chiral molecules, the three-dimensional arrangement of its atoms can lead to significant differences in biological activity between its (S) and (R) enantiomers.
A comprehensive review of the current scientific literature reveals a notable gap: while the synthesis of various fluorinated amino alcohols has been explored, direct comparative studies on the biological activities of the (S) and (R) enantiomers of 2-amino-3,3-difluoropropan-1-ol are not publicly available. This guide, therefore, aims to provide a robust framework for researchers to conduct such a comparative analysis. We will outline the key experimental workflows and data interpretation strategies necessary to elucidate the potential stereoselective pharmacology of these compounds. The principles and methodologies described herein are grounded in established practices of drug discovery and development.
The Imperative of Stereoselective Investigation
In biological systems, molecular recognition is highly specific. Enzymes and receptors are themselves chiral, and thus often interact differently with the enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, have a different activity, or even be toxic. For instance, the differential activity of the (S) and (R) enantiomers of profens, a class of non-steroidal anti-inflammatory drugs, is a classic example of stereoselectivity in pharmacology.
Similarly, studies on fluorinated amino acid analogs have demonstrated the profound impact of stereochemistry. For example, in the context of PET imaging for brain tumors, the (R)-enantiomers of 2-amino-3-[18F]fluoro-2-methylpropanoic acid demonstrated higher tumor uptake in vivo compared to the (S)-enantiomers[1]. This underscores the necessity of evaluating each enantiomer of 2-amino-3,3-difluoropropan-1-ol independently to unlock its full therapeutic potential and ensure a comprehensive understanding of its structure-activity relationship (SAR).
A Proposed Experimental Workflow for Comparative Analysis
To systematically compare the biological activities of (S)- and (R)-2-amino-3,3-difluoropropan-1-ol, a multi-tiered approach is recommended, progressing from in vitro characterization to potential in vivo validation.
Figure 1: Proposed experimental workflow for the comparative biological evaluation of (S)- and (R)-2-amino-3,3-difluoropropan-1-ol.
Part 1: Enantiomerically Pure Compound Acquisition
The prerequisite for any meaningful comparative study is the availability of the individual enantiomers in high purity. This can be achieved through two primary routes:
-
Enantioselective Synthesis: Designing a synthetic route that preferentially yields one enantiomer over the other.
-
Chiral Separation: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral high-performance liquid chromatography (HPLC) or crystallization with a chiral resolving agent.
Regardless of the method, the enantiomeric excess (e.e.) of each sample must be determined and confirmed to be >99% to ensure that the observed biological activity is not confounded by the presence of the other enantiomer.
Part 2: In Vitro Biological Evaluation
A broad screening approach is recommended to identify potential biological targets and characterize the activity of each enantiomer.
1. Target Class Screening:
Given the structural motifs of an amino alcohol, potential targets could include a wide range of enzymes. A logical starting point would be to screen the (S) and (R) enantiomers against panels of:
-
Kinases: The hydroxyl and amino groups could interact with the ATP-binding site.
-
Proteases: Amino alcohols are known scaffolds for protease inhibitors.
-
Other Hydrolases and Transferases: Depending on the specific research context.
2. Enzyme Inhibition Assays:
For any identified "hits" from the screening panels, detailed enzyme inhibition assays should be performed to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: General Enzyme Inhibition Assay (e.g., KinaseGlo® Assay)
-
Reagent Preparation:
-
Prepare a stock solution of each enantiomer (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of each enantiomer in the appropriate assay buffer.
-
Prepare solutions of the target kinase, substrate, and ATP at the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and a solution of the test enantiomer or vehicle control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Terminate the reaction and measure the remaining ATP using a luminescent readout, such as the KinaseGlo® reagent, according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.
-
Data Presentation:
The results should be presented in a clear, tabular format to facilitate direct comparison.
| Compound | Target Enzyme | IC50 (µM) |
| (S)-2-Amino-3,3-difluoropropan-1-ol | Kinase X | 0.5 |
| (R)-2-Amino-3,3-difluoropropan-1-ol | Kinase X | > 50 |
| (S)-2-Amino-3,3-difluoropropan-1-ol | Protease Y | 15.2 |
| (R)-2-Amino-3,3-difluoropropan-1-ol | Protease Y | 18.5 |
Table 1: Hypothetical IC50 data for the enantiomers of 2-amino-3,3-difluoropropan-1-ol against two different enzymes. This data would suggest high stereoselectivity for Kinase X.
3. Cell-Based Assays:
To understand the effects of the enantiomers in a more biologically relevant context, a panel of cell-based assays should be conducted.
-
Cytotoxicity Assays: Using a variety of cell lines (e.g., cancer cell lines, normal cell lines) to determine the concentration at which each enantiomer induces cell death (CC50). This is crucial for establishing a therapeutic window.
-
Proliferation Assays: To assess the anti-proliferative effects of the compounds.
-
Signaling Pathway Analysis: If a specific target (e.g., a kinase) is confirmed, Western blotting or other techniques can be used to investigate the downstream effects on the relevant signaling pathway.
Figure 2: Conceptual diagram of stereoselective binding to a biological target.
Conclusion and Future Directions
While direct comparative data for the biological activities of (S)- and (R)-2-amino-3,3-difluoropropan-1-ol is currently lacking in the public domain, the principles of stereochemistry in drug action strongly suggest that differential effects are likely. The experimental framework outlined in this guide provides a comprehensive roadmap for researchers to systematically investigate and compare these enantiomers. Such studies are essential to fully characterize this promising fluorinated building block and to determine if one enantiomer possesses a superior therapeutic profile. The elucidation of the stereoselective SAR for this and related scaffolds will undoubtedly contribute to the rational design of next-generation therapeutic agents.
References
-
Vavere, A. L., et al. (2008). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 51(24), 7899–7909. [Link]
Sources
Comparative Guide: HPLC Methods for Determining the Enantiomeric Excess of (S)-2-Amino-3,3-difluoropropan-1-ol
The Analytical Challenge: Fluorinated Amino Alcohols
Determining the enantiomeric excess (ee) of (S)-2-amino-3,3-difluoropropan-1-ol presents a unique set of chromatographic challenges. As a critical chiral building block in pharmaceutical synthesis (notably for benzoxazepin oxazolidinone compounds [1]), its optical purity must be rigorously controlled.
However, direct HPLC analysis of this molecule is notoriously difficult due to three factors:
-
Lack of a UV Chromophore: The molecule absorbs poorly above 200 nm, rendering standard UV-Vis or Diode Array Detectors (DAD) virtually useless for trace enantiomer quantification [2].
-
High Polarity: The combination of a primary amine and a primary hydroxyl group leads to poor retention on standard reversed-phase (RP) columns.
-
Inductive Effects: The highly electronegative difluoromethyl (–CF₂H) group withdraws electron density from the adjacent chiral center, reducing the nucleophilicity of the primary amine compared to standard aliphatic amino alcohols.
To overcome these limitations, analytical scientists must choose between direct analysis using specialized detectors (MS/ELSD) or indirect analysis via pre-column derivatization. This guide objectively compares these strategies to help you select the most robust method for your laboratory.
Comparison of Analytical Strategies
Strategy A: Direct Analysis via Chiral LC-MS
Direct separation avoids chemical modification by utilizing Chiral Stationary Phases (CSPs) such as Crown Ether columns (e.g., ChiroSil RCA(+)) or macrocyclic antibiotics (e.g., Chirobiotic T).
-
Mechanism: The chiral selector forms a transient inclusion complex with the protonated primary amine.
-
Causality & Limitations: Because the analyte lacks a chromophore, this method requires Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) [2]. While non-destructive, ELSD often lacks the dynamic range required to accurately quantify <0.1% of the minor enantiomer, and LC-MS can suffer from ion suppression in high-throughput environments.
Strategy B: Indirect Analysis via Marfey’s Reagent (FDAA)
Pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent) is a classical approach for amino alcohols [3].
-
Mechanism: The primary amine of the analyte undergoes nucleophilic aromatic substitution with the fluorine atom of FDAA. This converts the enantiomers into diastereomers.
-
Causality & Advantages: The resulting diastereomers exhibit different intramolecular hydrogen bonding and steric profiles, allowing baseline separation on standard, inexpensive achiral C18 columns. Crucially, the dinitrophenyl group introduces a massive molar absorptivity at 340 nm, solving the detection issue [3].
Strategy C: CDI Cyclization to Oxazolidinone (Conformational Locking)
For (S)-2-amino-3,3-difluoropropan-1-ol specifically, reacting the analyte with carbonyl diimidazole (CDI) to form a 4-(difluoromethyl)oxazolidin-2-one is the most rigorous method [1].
-
Mechanism: CDI bridges the amine and hydroxyl groups, forming a rigid 5-membered oxazolidinone ring.
-
Causality & Advantages: This reaction achieves two goals simultaneously: it eliminates the high polarity of the free amine/hydroxyl (improving peak shape) and locks the molecule into a rigid conformation. This rigid stereochemical presentation results in exceptional enantioseparation on polysaccharide-based chiral columns (e.g., Chiralpak IC) with standard UV detection at 210 nm.
Quantitative Performance Comparison
| Parameter | Direct LC-MS (Crown Ether) | Marfey’s Derivatization (FDAA) | CDI Cyclization (Oxazolidinone) |
| Column Type | Chiral (e.g., ChiroSil RCA(+)) | Achiral (e.g., Zorbax C18) | Chiral (e.g., Chiralpak IC) |
| Detection Mode | MS, CAD, or ELSD | UV at 340 nm | UV at 210 nm / GC-FID |
| Derivatization Time | None | 60 mins @ 40°C | 120 mins @ Room Temp |
| Resolution ( Rs ) | Moderate (1.2 - 1.5) | High (> 2.0) | Very High (> 2.5) |
| Sensitivity (LOD) | ~1.0 µg/mL (ELSD) | ~0.05 µg/mL (UV) | ~0.1 µg/mL (UV) |
| Primary Advantage | Non-destructive, direct | Uses standard HPLC-UV equipment | Conformationally locked, highest ee accuracy |
Decision Workflow
Decision matrix for the enantiomeric separation of fluorinated amino alcohols.
Optimized Experimental Protocols
Protocol A: CDI Cyclization (Recommended for Highest Accuracy)
This protocol transforms the analyte into (S)-4-(difluoromethyl)oxazolidin-2-one, providing the most reliable ee determination for this specific scaffold [1].
Step-by-Step Methodology:
-
Free-basing: Dissolve 10 mg of (S)-2-amino-3,3-difluoropropan-1-ol hydrochloride in 1.0 mL of anhydrous Dichloromethane (DCM). Add 3.0 molar equivalents of N,N-diisopropylethylamine (DIPEA) to release the free amine.
-
Cyclization: Add 1.5 molar equivalents of Carbonyl Diimidazole (CDI). Stir the mixture continuously at room temperature for 2 hours.
-
Workup: Quench the reaction by washing the organic layer with 1.0 mL of 1M HCl to remove unreacted amine and imidazole byproducts. Dry the DCM layer over anhydrous Na2SO4 and evaporate under a gentle nitrogen stream. Reconstitute in 1.0 mL of Mobile Phase.
-
HPLC Conditions:
-
Column: Chiralpak IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexanes / Ethanol (Isocratic, typically 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Protocol B: Marfey's Reagent Derivatization (Alternative for Standard Labs)
If chiral columns are unavailable, this method utilizes standard RP-HPLC [3]. Note: Due to the electron-withdrawing –CF₂H group, the reaction requires a slightly longer incubation time than standard amino acids to ensure complete conversion.
Step-by-Step Methodology:
-
Reaction Mixture: In a 2.0 mL amber vial, combine 50 µL of the analyte (50 mM in water) with 100 µL of FDAA (1% w/v in acetone) and 20 µL of 1M NaHCO3 . The base is required to neutralize the HF byproduct and keep the amine deprotonated.
-
Incubation: Seal the vial and heat at 40°C for 60 minutes.
-
Quenching: Stop the reaction by adding 20 µL of 1M HCl. The solution will turn from bright yellow to a slightly paler yellow, indicating the stabilization of the derivative. Dilute with 810 µL of Mobile Phase A.
-
HPLC Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05 M Triethylamine-phosphate (TEAP) buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 45 minutes.
-
Detection: UV at 340 nm.
-
System Suitability & Self-Validation Criteria
To ensure the scientific integrity of your ee determination, your analytical sequence must act as a self-validating system. Before analyzing unknown samples, execute the following controls:
-
Kinetic Resolution Check: Derivatization reactions can inherently favor one enantiomer over the other if the reaction does not reach 100% completion. You must monitor the disappearance of the starting material (or use an internal standard) to confirm >99% conversion. If conversion is incomplete, the measured ee will be artificially skewed.
-
Racemic Control Validation: Always derivatize and inject a known racemic standard of 2-amino-3,3-difluoropropan-1-ol.
-
Acceptance Criteria 1: The resolution ( Rs ) between the two enantiomeric/diastereomeric peaks must be ≥1.5 (baseline resolution).
-
Acceptance Criteria 2: The peak area ratio of the racemate must be 1:1 ( ±0.02 ). A deviation indicates either kinetic resolution during sample prep or co-elution with a matrix interference.
-
References
- Process for the preparation of benzoxazepin oxazolidinone compounds (WO2022251567A1)
-
Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]
Comprehensive Disposal and Operational Safety Guide for (S)-2-Amino-3,3-difluoropropan-1-OL
As researchers pushing the boundaries of drug development and organic synthesis, we frequently rely on specialized building blocks like (S)-2-Amino-3,3-difluoropropan-1-OL (often utilized as its hydrochloride salt, CAS: 2055848-72-9)[1]. However, the very structural features that make this compound valuable—its highly stable difluoroalkyl group and its reactive amine functionality—demand rigorous, scientifically grounded disposal protocols.
Improper disposal of fluorinated amino alcohols not only risks immediate laboratory safety (due to corrosivity) but also threatens environmental integrity through the release of persistent fluorinated byproducts. This guide provides field-proven, self-validating methodologies for the safe handling, segregation, and ultimate destruction of this compound.
Mechanistic Insight: The Dual-Hazard Challenge
To understand the disposal requirements, we must first analyze the chemical causality behind the compound's hazards:
-
The Fluorinated Alkyl Chain : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard thermal treatment or biological degradation is entirely ineffective. According to the , incomplete combustion of fluorinated organic compounds generates hazardous Products of Incomplete Combustion (PICs), including short-chain per- and polyfluoroalkyl substances (PFAS) and toxic Hydrogen Fluoride (HF) gas[2][3].
-
The Amine Functionality : Amino alcohols are inherently alkaline and reactive. They can cause severe skin burns and respiratory irritation[4][5]. Volatilization of the free base can lead to inhalation hazards, necessitating strict environmental controls and immediate spill containment.
Quantitative Operational Parameters
To ensure safety and regulatory compliance, all disposal and storage operations must adhere to the following validated thresholds:
| Operational Parameter | Specification / Threshold | Mechanistic Rationale |
| Incineration Temperature | > 1,100 °C | Required to cleave highly stable C-F bonds and prevent the formation of volatile PFAS fragments. |
| Gas Residence Time | 2 – 3 seconds | Ensures complete thermal oxidation and mineralization of the fluorinated alkyl chain. |
| Waste Classification | Halogenated Organic | Contains dense fluorine content; requires specialized emission tracking and prevents mixing with incompatible streams. |
| Storage Conditions | 2 – 8 °C (Inert Atmosphere) | Prevents thermal degradation, oxidation, and volatilization of the reactive amine group. |
| Scrubber pH Target | pH > 8.5 (Alkaline) | Neutralizes the highly corrosive Hydrogen Fluoride (HF) gas generated during the combustion process. |
Step-by-Step Disposal Methodologies
Every protocol described below is designed as a self-validating system, ensuring that safety is actively confirmed at each step rather than passively assumed.
Protocol A: Routine Laboratory Waste Segregation
Objective: Safely isolate the compound from incompatible chemical streams prior to institutional disposal.
-
Identify and Segregate : Never mix (S)-2-Amino-3,3-difluoropropan-1-OL with non-halogenated waste or strong oxidizing agents. Direct all liquid residues and contaminated solvents (e.g., DCM, THF) into a designated "Halogenated Organic Waste" carboy.
-
Container Selection : Use High-Density Polyethylene (HDPE) containers. Avoid metal containers, as trace degradation of the amine or accidental acidification can lead to corrosion.
-
Labeling and Logging : Clearly label the container with the full chemical name, CAS number (2055848-72-9 for the HCl salt), and the specific hazard warnings: "Corrosive" and "Halogenated Compound." Log the estimated mass of the fluorinated compound to assist the disposal facility in calculating fluorine loading.
-
Storage : Store the sealed waste container in a secondary containment tray within a ventilated, temperature-controlled environment (ideally 2-8°C) until collection[1].
Protocol B: Spill Containment and Cleanup
Objective: Neutralize and recover accidental releases while preventing aerosolized exposure.
-
Isolate and Equip : Immediately evacuate non-essential personnel. Don chemical safety goggles, a chemically resistant lab coat, and double nitrile gloves. If the spill occurs outside a fume hood, a respirator with an organic vapor/acid gas cartridge is mandatory.
-
Containment : Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[4][5]. Causality note: Never use combustible materials like sawdust, as the reactive amine can generate heat upon contact with organic matter.
-
Absorption and Collection : Allow the absorbent to fully soak up the liquid. Use non-sparking tools to sweep the mixture into a sealable, compatible hazardous waste container.
-
Decontamination and Validation : Wash the spill area with copious amounts of water and a mild detergent. Self-Validation Step : Test the final rinsate with a pH indicator strip. Continue rinsing until the pH returns to a neutral baseline (pH 6.5–7.5), confirming the complete removal of the alkaline amine residue. Collect all rinsate as hazardous waste[6].
Protocol C: Institutional High-Temperature Incineration (HTI)
Objective: Complete mineralization of the fluorinated carbon skeleton.
-
Vendor Verification : Work exclusively with environmental health and safety (EHS) contractors licensed to handle halogenated organics. Verify that their facility utilizes High-Temperature Incineration (HTI).
-
Thermal Oxidation : The facility must inject the waste into a secondary combustion chamber operating at >1,100°C with a residence time of at least 2-3 seconds ()[7]. This extreme environment provides the hydrogen radicals necessary to break the C-F bonds, converting the carbon skeleton into CO₂ and the fluorine into HF gas.
-
Acid Gas Scrubbing : Because HF gas is highly corrosive and toxic, the incinerator must be equipped with a wet or semi-dry alkaline scrubber (e.g., calcium carbonate or sodium hydroxide spray). Self-Validation Step : Facility logs must confirm scrubber effluent maintains a pH > 8.5 to guarantee complete neutralization of the HF before atmospheric emission.
Disposal Workflow Visualization
The following diagram illustrates the critical pathway from waste generation to safe emission, highlighting the necessary interventions to manage both the amine and fluorinated hazards.
Workflow for the segregation, high-temperature incineration, and scrubbing of fluorinated waste.
References
-
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.[Link]
-
Environment Agency (GOV.UK). "Rapid evidence assessment of PFAS incineration and alternative remediation methods." GOV.UK.[Link]
Sources
- 1. 2242468-89-7|(R)-2-Amino-3-fluoropropan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. epa.gov [epa.gov]
- 3. A Guide To PFAS Treatment In Drinking Water - Florida Water and Pollution Control Operators Association [fwpcoa.org]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. msdsdigital.com [msdsdigital.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Personal protective equipment for handling (S)-2-Amino-3,3-difluoropropan-1-OL
The handling of fluorinated chiral building blocks requires a rigorous synthesis of chemical knowledge and operational discipline. (S)-2-Amino-3,3-difluoropropan-1-OL (often handled as its hydrochloride salt, CAS: 2055848-72-9) is a highly specialized intermediate utilized in drug development to enhance metabolic stability and modulate lipophilicity.
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers with self-validating, field-proven protocols. This guide moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind each safety measure, ensuring that your laboratory operations are both safe and scientifically sound.
Chemical Hazard Profile & Mechanistic Causality
To handle a chemical safely, one must understand its molecular behavior. The incorporation of a difluoromethyl (–CF₂H) group adjacent to the chiral amino alcohol core significantly alters the molecule's physicochemical properties.
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms (via negative inductive effects) reduces the basicity and nucleophilicity of the adjacent amine compared to non-fluorinated analogs [1].
-
Toxicological Impact: While beneficial for drug pharmacokinetics, this fluorinated amino alcohol exhibits acute toxicity across multiple exposure routes and acts as a severe irritant. According to standardized GHS classifications, it triggers warnings for Acute Toxicity (Oral, Dermal, Inhalation: H302, H312, H332), Skin Irritation (H315), and Eye Irritation (H319) [2].
-
Corrosivity: Fluorinated amines can be inherently corrosive to mucous membranes and respiratory tracts, necessitating strict environmental controls [1].
Hazard exposure routes for fluorinated amino alcohols and PPE mitigation strategies.
Mandatory Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not a passive compliance exercise; it is an active defense mechanism based on chemical compatibility. Because amino alcohols can degrade certain polymers, precise material selection is critical [3].
| PPE Category | Required Specification | Scientific Rationale & Causality |
| Hand Protection | Nitrile or Butyl Rubber Gloves (Thickness ≥ 0.4 mm for full contact; EN 374 Class 5+) | Amino alcohols can permeate thin latex rapidly. Nitrile and Butyl rubber provide superior resistance to polar organic amines, ensuring a breakthrough time of >240 minutes [3]. |
| Eye/Face Protection | ANSI Z87.1 Splash Goggles (Face shield required if handling solutions >500 mL) | The compound is a Category 2A Eye Irritant. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to micro-aerosolization during solvent transfer [2]. |
| Body Protection | Nomex or Flame-Retardant Lab Coat (Fully buttoned, elastic cuffs) | Prevents dermal exposure (H312 hazard). Elastic cuffs prevent the accidental sweeping of powder from the balance pan. |
| Respiratory | Fume Hood (Face Velocity: 80-120 fpm) (N95/P100 respirator if hood is compromised) | Mitigates H332 (Acute Inhalation Toxicity) and H336 (STOT SE 3). The vapor pressure is low, but handling the fine hydrochloride salt powder generates hazardous aerosols [2]. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure a self-validating safety system, execute the following protocol when weighing or transferring (S)-2-Amino-3,3-difluoropropan-1-OL.
Phase 1: Environmental Preparation
-
Verify the chemical fume hood is operational. The flow monitor must read between 80 and 120 feet per minute (fpm).
-
Clear the hood of incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with amino alcohols.
-
Lay down a disposable, anti-static bench diaper. The hydrochloride salt of this compound is prone to static cling, which increases the risk of aerosolization.
Phase 2: Material Transfer
-
Don all required PPE (Nitrile gloves, splash goggles, lab coat).
-
Use an anti-static micro-spatula to transfer the powder. Do not use plastic spatulas that hold static charge.
-
Weigh the material directly into a pre-tared, sealable vial.
-
Cap the vial before removing it from the fume hood to prevent the dissemination of micro-particulates into the general laboratory atmosphere.
Phase 3: Doffing and Decontamination
-
Wipe down the balance and spatulas with a solvent compatible with polar organics (e.g., Isopropanol or a 10% bleach solution followed by water) to neutralize residual amine traces.
-
Remove gloves using the "glove-in-glove" technique to ensure external contaminants do not touch bare skin. Wash hands immediately with soap and water.
Spill Response and Disposal Logistics
Fluorinated organic compounds present unique environmental challenges. The strong C–F bonds make them highly resistant to environmental degradation. Therefore, spills and waste must be managed with absolute precision.
Immediate Spill Response Workflow
Step-by-step operational workflow for containing fluorinated amino alcohol spills.
Disposal Plan
-
Segregation: Never mix fluorinated amino alcohol waste with standard non-halogenated organic waste. It must be strictly segregated into Halogenated Organic Waste containers.
-
Destruction Mechanism: Due to the stability of the trifluoromethyl and difluoromethyl groups, disposal requires high-temperature incineration by your Environmental Health and Safety (EH&S) department to safely break the carbon-fluorine bonds without generating toxic hydrofluoric acid (HF) byproducts in the environment.
-
Aqueous Restrictions: Never dispose of this compound or its aqueous washings down the sink.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
